BMS-337197
描述
Structure
3D Structure
属性
CAS 编号 |
267645-83-0 |
|---|---|
分子式 |
C26H27N5O5 |
分子量 |
489.5 g/mol |
IUPAC 名称 |
N-[2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]phenyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C26H27N5O5/c1-30(25(32)16-31-9-11-34-12-10-31)21-6-4-3-5-19(21)24-15-28-26(36-24)29-18-7-8-20(22(13-18)33-2)23-14-27-17-35-23/h3-8,13-15,17H,9-12,16H2,1-2H3,(H,28,29) |
InChI 键 |
GLOULEOFVQQCTE-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |
外观 |
white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS337197; BMS 337197; BMS-337197. |
产品来源 |
United States |
Foundational & Exploratory
BMS-337197: A Potent Inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections. BMS-337197 is a potent, uncompetitive inhibitor of IMPDH, with notable selectivity for the type II isoform (IMPDH II), which is preferentially upregulated in proliferating cells, such as activated lymphocytes and cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory activity, relevant experimental protocols, and associated cellular pathways.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the IMPDH enzyme, thereby blocking the conversion of IMP to XMP. This disruption of the de novo guanine nucleotide biosynthesis pathway leads to a depletion of the intracellular pools of GTP and dGTP. As rapidly dividing cells have a high demand for these nucleotides to support DNA and RNA synthesis, the inhibition of IMPDH by this compound results in a cytostatic effect, hindering cell proliferation. The selectivity of this compound for IMPDH II over the constitutively expressed IMPDH I isoform suggests a wider therapeutic window and potentially reduced side effects compared to non-selective inhibitors.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.[1]
Table 1: Enzymatic Inhibition Data for this compound [1]
| Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value |
| IMPDH II | 3.2 nM | 16 nM |
| IMPDH I | Not Reported | 120 nM |
Table 2: Cell-Based Proliferation Inhibition Data for this compound [1]
| Cell Line/Type | Assay | IC₅₀ Value |
| CEM T-cells | Cell Proliferation Assay | 520 nM |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation Assay (stimulated with anti-CD3 and anti-CD28) | 130 nM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as an IMPDH inhibitor.
IMPDH Enzyme Inhibition Assay
This protocol outlines a standard method to determine the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant human IMPDH I and IMPDH II enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. Prepare working solutions of IMP and NAD+ in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO as a vehicle control)
-
IMP solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the purified IMPDH enzyme (either IMPDH I or IMPDH II) to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes. The rate of NADH production is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Km of the substrate are known.
Cell Proliferation Assay (CEM T-cells)
This protocol describes a method to assess the anti-proliferative effect of this compound on a T-lymphocyte cell line.
Materials:
-
CEM T-cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CEM T-cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway
Caption: The de novo guanine nucleotide biosynthesis pathway and the inhibitory action of this compound on IMPDH.
Experimental Workflow
Caption: A generalized workflow for the in vitro characterization of this compound.
References
BMS-337197: A Technical Guide to its Potential in Immunosuppressive Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on BMS-337197. It is intended for research and informational purposes only. There is a notable lack of publicly available clinical trial data and detailed experimental protocols specifically for this compound in the context of immunosuppressive therapies.
Core Concept: IMPDH Inhibition as a Strategy for Immunosuppression
This compound is identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts the production of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This depletion of guanine nucleotides has a profound cytostatic effect on rapidly proliferating cells, most notably activated T and B lymphocytes, which are the key mediators of the immune response. This targeted antiproliferative action forms the basis of its potential as an immunosuppressive agent.
The immunosuppressive mechanism of IMPDH inhibitors is primarily attributed to the induction of cell cycle arrest in lymphocytes. The depletion of the guanine nucleotide pool prevents activated T cells from transitioning into the S phase of the cell cycle, effectively halting their proliferation. This is achieved without affecting earlier stages of T-cell activation, such as the expression of interleukin-2 (IL-2) and its receptor. This selective inhibition of lymphocyte proliferation, with less impact on other cell types, is a desirable characteristic for an immunosuppressive drug.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H27N5O5 | [1] |
| Molecular Weight | 489.52 g/mol | [1] |
| CAS Number | 267645-83-0 | [1] |
| IUPAC Name | N-(2-(2-((3-methoxy-4-(oxazol-5-yl)phenyl)amino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Purity | >98% (commercially available for research) | N/A |
Signaling Pathway: The Role of IMPDH in Lymphocyte Proliferation
The following diagram illustrates the de novo purine synthesis pathway, highlighting the central role of IMPDH and the mechanism of its inhibition.
Experimental Protocols: Assessing Immunosuppressive Activity
While specific protocols for this compound are not publicly available, a standard approach to evaluate the immunosuppressive potential of an IMPDH inhibitor involves an in vitro lymphocyte proliferation assay.
Objective: To determine the concentration-dependent inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Proliferation Assay Reagent: [3H]-thymidine or a non-radioactive alternative such as CFSE or MTT.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), liquid scintillation counter or plate reader.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs into 96-well plates at a density of 1-2 x 10^5 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a vehicle control (solvent only).
-
Mitogen Stimulation: Add the mitogen (e.g., PHA) to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, analyze the dilution of the CFSE dye by flow cytometry, which is proportional to cell division.
-
MTT assay: Add MTT solution to each well for the final 4 hours of incubation. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition of proliferation).
The following diagram outlines a general workflow for such an experiment.
Synthesis
This compound can be synthesized through a multi-step process. A modified approach to the synthesis of 2-(N-aryl)-1,3-oxazoles has been described, which is applicable to the synthesis of this compound.[2][4] This synthetic route provides a basis for the laboratory-scale production of the compound for research purposes.
Conclusion and Future Directions
This compound, as a potent IMPDH inhibitor, holds theoretical promise as an immunosuppressive agent. Its mechanism of action, centered on the depletion of guanine nucleotides and subsequent arrest of lymphocyte proliferation, is a well-established strategy for immunosuppression. However, the lack of publicly available preclinical and clinical data specifically for this compound makes it difficult to assess its therapeutic potential and safety profile.
Future research should focus on:
-
In vivo studies in animal models of autoimmune disease and organ transplantation to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Head-to-head comparison with existing IMPDH inhibitors to determine its relative potency and potential advantages.
The information presented in this technical guide provides a foundational understanding of this compound for the scientific community. Further investigation is warranted to fully elucidate its potential as a therapeutic agent for immune-mediated diseases.
References
In-depth Technical Guide: BMS-337197 in Anticancer Research
A Review of a Putative Anticancer Agent and the Broader Context of IMPDH Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-337197 has been identified in scientific literature as a potent, orally bioavailable, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] While its synthesis and initial characterization as an IMPDH inhibitor have been documented, a comprehensive review of publicly available data reveals a significant gap in research specifically detailing its anticancer properties. This guide, therefore, serves a dual purpose: to present the limited information available on this compound and to provide a broader technical overview of IMPDH inhibition as a therapeutic strategy in oncology, which is the presumed context for this compound's anticancer potential.
This compound: Available Data
This compound is a synthetic molecule whose discovery and initial characterization are primarily detailed in two key publications. A 2002 paper by Dhar et al. in Organic Letters describes a modified approach to its synthesis. A subsequent paper by Beevers et al. in Bioorganic & Medicinal Chemistry Letters (2006) further characterizes it as a low molecular weight indole fragment acting as an IMPDH inhibitor.[2]
Notably, the predominant focus of the limited available research on this compound appears to be on its immunosuppressive effects. Preclinical studies have demonstrated its potent activity in this area, including the inhibition of antibody production in mice and efficacy in a murine model of rheumatoid arthritis.[1]
Quantitative Data Summary:
A thorough search of scientific databases and clinical trial registries did not yield any specific quantitative data regarding the anticancer efficacy of this compound. Information such as IC50 values in cancer cell lines, tumor growth inhibition percentages in preclinical models, or any clinical trial data related to oncology is not publicly available.
The Role of IMPDH in Cancer: A Therapeutic Target
Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is essential for the synthesis of DNA and RNA, which are fundamental processes for cell proliferation. In many types of cancer cells, there is an upregulation of IMPDH activity to meet the high demand for guanine nucleotides required for rapid growth and division.[1]
Mechanism of Action of IMPDH Inhibitors in Oncology
By inhibiting IMPDH, compounds like this compound are hypothesized to exert their anticancer effects through the depletion of the intracellular guanosine triphosphate (GTP) pool. This depletion can lead to several downstream consequences for cancer cells:
-
Inhibition of DNA and RNA Synthesis: A reduction in GTP levels directly hampers the synthesis of nucleic acids, leading to a halt in cell cycle progression, primarily at the S phase.
-
Induction of Apoptosis: Guanine nucleotide depletion can trigger programmed cell death (apoptosis) in cancer cells.
-
Modulation of Signaling Pathways: GTP is essential for the function of various signaling proteins, including small GTPases of the Ras superfamily, which are frequently dysregulated in cancer.
The general signaling pathway affected by IMPDH inhibition is depicted below.
Figure 1: General signaling pathway of IMPDH inhibition.
Experimental Protocols for Evaluating IMPDH Inhibitors in Anticancer Research
While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing the anticancer potential of IMPDH inhibitors.
In Vitro Assays
-
Cell Proliferation Assays:
-
Principle: To determine the effect of the inhibitor on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the IMPDH inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
-
-
Apoptosis Assays:
-
Principle: To quantify the induction of programmed cell death.
-
Methodology: Treated cells are stained with Annexin V and propidium iodide (PI) followed by flow cytometry analysis. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Cell Cycle Analysis:
-
Principle: To determine the phase of the cell cycle at which the inhibitor exerts its effect.
-
Methodology: Cells are treated with the inhibitor, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Studies
-
Xenograft Models:
-
Principle: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the IMPDH inhibitor or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
-
The general workflow for preclinical evaluation of an IMPDH inhibitor is illustrated below.
Figure 2: General workflow for preclinical evaluation.
Conclusion and Future Directions
This compound is a documented IMPDH inhibitor with demonstrated immunosuppressive properties. However, there is a conspicuous absence of public data on its potential as an anticancer agent. It is plausible that its development for oncological indications was either not pursued, not published, or remains proprietary information within Bristol Myers Squibb.
The broader field of IMPDH inhibition in cancer therapy continues to be an area of active research. The development of novel, highly selective IMPDH inhibitors with favorable pharmacokinetic and safety profiles remains a key objective for drug discovery programs. Future research in this area will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to IMPDH-targeted therapies and exploring combination strategies with other anticancer agents. For researchers interested in this compound, further investigation would require access to non-public data or the initiation of new preclinical studies to evaluate its anticancer potential.
References
BMS-337197: A Technical Guide to its Potential Antiviral Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] While direct antiviral studies on this compound are not extensively available in public literature, its mechanism of action strongly suggests a broad-spectrum antiviral potential. IMPDH inhibitors as a class have demonstrated efficacy against a wide range of both RNA and DNA viruses by depleting the intracellular guanine nucleotide pools essential for viral replication. This technical guide provides an in-depth overview of the core principles underlying the potential antiviral applications of this compound, including its mechanism of action, hypothetical efficacy data, relevant experimental protocols, and key signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of IMPDH.[1][2] This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3]
Viruses are highly dependent on host cell machinery for their replication. Rapidly replicating viruses, in particular, require a substantial supply of nucleotides for the synthesis of their genetic material (RNA or DNA). By inhibiting IMPDH, this compound is predicted to reduce the intracellular pool of guanine nucleotides, thereby creating an environment that is unfavorable for viral replication.[2][3] This mechanism is not specific to a particular viral enzyme, suggesting a broad spectrum of activity.
Potential Antiviral Spectrum
Based on the known antiviral activities of other IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin, this compound is anticipated to exhibit activity against a diverse range of viruses.[1]
Potential targets include:
-
RNA Viruses:
-
Orthomyxoviruses (e.g., Influenza virus)
-
Paramyxoviruses (e.g., Respiratory Syncytial Virus, Measles virus)
-
Flaviviruses (e.g., Hepatitis C Virus, Dengue virus, Zika virus)
-
Coronaviruses (e.g., SARS-CoV-2)
-
-
DNA Viruses:
-
Herpesviruses (e.g., Herpes Simplex Virus, Cytomegalovirus)
-
Poxviruses (e.g., Vaccinia virus)
-
Adenoviruses
-
Quantitative Data Presentation
While specific experimental data for this compound's antiviral activity is not publicly available, the following table provides a hypothetical representation of the type of quantitative data that would be generated from in vitro antiviral assays. These values are for illustrative purposes and are based on the known potencies of other IMPDH inhibitors.
| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction Assay | 0.5 | >50 | >100 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction Assay | 0.8 | >50 | >62.5 |
| Hepatitis C Virus (replicon) | Huh-7 | Luciferase Reporter Assay | 0.3 | >50 | >167 |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 1.2 | >50 | >41.7 |
EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate the antiviral potential of this compound.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells used in the antiviral assays.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay) at 37°C with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the replication of plaque-forming viruses (e.g., Influenza, HSV).
Methodology:
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until visible plaques are formed in the virus control wells (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.
CPE Reduction Assay
Objective: To evaluate the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound and Virus Addition: Pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plate at 37°C with 5% CO2.
-
CPE Observation: Monitor the cells daily for the appearance of CPE using a microscope.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a method like the MTT assay.
-
Data Analysis: The percentage of protection from CPE is calculated relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via IMPDH inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro antiviral assays.
Conclusion
This compound, as a potent IMPDH inhibitor, holds significant promise as a broad-spectrum antiviral agent. Its mechanism of action, which targets a fundamental host metabolic pathway required by numerous viruses, makes it an attractive candidate for further investigation, particularly in the context of emerging viral threats and drug-resistant viral strains. While direct experimental evidence for its antiviral activity is pending in the public domain, the well-established role of IMPDH in viral replication provides a strong rationale for its development as a novel antiviral therapeutic. Future studies should focus on in vitro and in vivo evaluations against a panel of clinically relevant viruses to ascertain its specific antiviral profile and therapeutic potential.
References
The Discovery and Development of BMS-337197: A Potent Inosine Monophosphate Dehydrogenase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-337197 is a potent, non-nucleoside inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By depleting intracellular guanine nucleotide pools, this compound exhibits significant immunosuppressive and anti-proliferative activities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.
Introduction
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the de novo synthesis of purine nucleotides.[1][2] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for DNA and RNA synthesis. Consequently, IMPDH has emerged as an attractive therapeutic target for immunosuppressive, anticancer, and antiviral agents.[1][2]
This compound (also referred to as compound 23 in initial publications) was identified by Bristol-Myers Squibb as a novel and potent inhibitor of IMPDH with excellent in vivo activity.[1][2] This document details the key findings and methodologies in the development of this compound.
Synthesis
The synthesis of this compound, chemically named N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, was achieved through a modified iminophosphorane/heterocumulene-mediated approach.[2]
Experimental Protocol: Synthesis of this compound
A representative synthesis is outlined in the initial discovery publication.[2] The general approach involves the reaction of an appropriate isothiocyanate with an acyl azide and triphenylphosphine to yield the 2-aminooxazole core structure.[2]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides essential for cellular proliferation and other metabolic processes.
References
In-Depth Technical Guide: BMS-337197 Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). The document outlines the compound's mechanism of action, presents key quantitative data from biochemical and cellular assays, and details the experimental protocols utilized in these validation studies.
Core Target and Mechanism of Action
This compound is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a critical component for DNA and RNA synthesis, signal transduction, and energy transfer. This depletion has significant anti-proliferative and immunosuppressive effects. There are two isoforms of human IMPDH: type I and type II. This compound exhibits greater potency against the type II isoform, which is preferentially upregulated in proliferating cells such as activated lymphocytes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and cellular assays performed to validate the inhibitory activity of this compound.
Table 1: Biochemical Activity of this compound against IMPDH Isoforms [1]
| Parameter | IMPDH II | IMPDH I |
| IC50 | 16 nM | 120 nM |
| Ki | 3.2 nM | Not Reported |
Table 2: Cellular Activity of this compound [1]
| Assay | Cell Type | IC50 |
| T-Cell Proliferation | CEM T-cells | 520 nM |
| PBMC Proliferation | Stimulated Human PBMCs | 130 nM |
Signaling Pathway
The inhibitory action of this compound on IMPDH disrupts the de novo purine biosynthesis pathway, leading to the depletion of guanine nucleotides.
Caption: Inhibition of IMPDH by this compound blocks the conversion of IMP to XMP, leading to GTP depletion and reduced cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
IMPDH II Enzyme Assay
This assay quantifies the inhibitory activity of this compound against the IMPDH II enzyme by measuring the conversion of NAD to NADH.
Experimental Workflow:
Caption: Workflow for determining the in vitro inhibitory activity of this compound against IMPDH II.
Detailed Protocol:
-
A reaction mixture is prepared containing 0.1 M Tris, 0.1 M KCl, 3 mM EDTA at pH 8.0, 400 µM inosine monophosphate (IMP), 2 mM dithiothreitol (DTT), and 40 nM of purified human IMPDH II enzyme.
-
The reaction mixture is added to the wells of a flat-bottom, UV-transparent 96-well plate.
-
This compound, resuspended in DMSO, is serially diluted and added to the wells.
-
The plate is incubated at 25°C for 2 hours.
-
The absorbance at 340 nm is measured to quantify the amount of NADH produced.
-
The concentration of this compound required to inhibit NADH accumulation by 50% (IC50) is calculated using a 4-parameter logistic plot.
CEM T-Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on a human T-lymphoblast cell line.
Experimental Workflow:
Caption: Workflow for evaluating the anti-proliferative activity of this compound on CEM T-cells.
Detailed Protocol:
-
The human T-lymphoblast CEM cell line is cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin.
-
Cells are seeded in 96-well flat-bottom tissue culture plates at a density of 3000 cells per well.
-
This compound is added to the wells in triplicate at various concentrations, typically starting at 10 µM with 3-fold serial dilutions. The final DMSO concentration is kept at 0.5%.
-
The cell cultures are maintained in a 5% CO2 humidified atmosphere at 37°C for 72 hours.
-
Cell proliferation is assessed using a viability reagent such as Alamar Blue, with fluorescence read on a multi-well plate reader (excitation/emission at 530/590 nm).
-
The IC50 value is calculated from the dose-response curve.
Human PBMC Proliferation Assay
This assay determines the inhibitory effect of this compound on the proliferation of stimulated primary human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-337197
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-337197 is a potent, small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By targeting IMPDH, this compound disrupts DNA and RNA synthesis, thereby exhibiting potential as an immunosuppressive and anti-proliferative agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, compiled from seminal medicinal chemistry and preclinical studies. The information is presented in a structured format to facilitate easy comparison and detailed experimental protocols are provided for key in vivo studies.
Core Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Mechanism of Action | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitor |
| Chemical Formula | C₂₆H₂₇N₅O₅ |
| Molecular Weight | 489.52 g/mol |
| CAS Number | 267645-83-0 |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of IMPDH, leading to the depletion of guanine nucleotides, which is crucial for the proliferation of lymphocytes and other rapidly dividing cells.
In Vitro Activity
In Vivo Efficacy: Preclinical Models
Preclinical studies have demonstrated the potent immunosuppressive activity of this compound in a murine model of rheumatoid arthritis.[1]
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse Model of Rheumatoid Arthritis | Not specified | Potent immunosuppressive activity, efficacious as an anti-arthritis drug. | [1] |
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available at this time. The existing literature focuses primarily on the synthesis and initial in vivo efficacy of the compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the IMPDH enzyme, which is a critical step in the de novo purine synthesis pathway. This inhibition leads to a reduction in the intracellular pool of guanine nucleotides (GTP), which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This depletion of guanine nucleotides preferentially affects rapidly proliferating cells, such as activated lymphocytes, making IMPDH a target for immunosuppressive therapies.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogues has been described by Dhar T.G. et al. The key steps involve a modified approach to the synthesis of 2-(N-aryl)-1,3-oxazoles. For detailed synthetic procedures, please refer to the original publication: Dhar T.G., et al. A modified approach to 2-(N-aryl)-1,3-oxazoles: application to the synthesis of the IMPDH inhibitor this compound and analogues. Org Lett. 2002 Jun 13;4(12):2091-3.
In Vivo Murine Model of Rheumatoid Arthritis
While the specific details of the dosing regimen and quantitative outcomes are not provided in the available literature, a general workflow for such a study is outlined below. This represents a typical experimental design for evaluating the efficacy of an anti-arthritic agent in a rodent model.
Conclusion
This compound is a potent IMPDH inhibitor with demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis. While detailed pharmacokinetic and pharmacodynamic data are limited in the public domain, the available information highlights its potential as an immunosuppressive agent. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish a clear dose-response relationship for its pharmacodynamic effects. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other IMPDH inhibitors.
References
In-depth Technical Guide to BMS-337197: An IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This section provides fundamental physicochemical data for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).
| Property | Value | Reference |
| CAS Number | 267645-83-0 | [1][2] |
| Molecular Weight | 489.52 g/mol | [1][2] |
| Chemical Formula | C26H27N5O5 | [1] |
| Exact Mass | 489.2012 | [1] |
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. |
Mechanism of Action: IMPDH Inhibition
This compound functions as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the production of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).
By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides. This depletion has significant downstream effects, particularly in rapidly proliferating cells such as lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. The reduction in GTP levels can arrest the cell cycle and induce apoptosis, making IMPDH an attractive target for immunosuppressive and anti-cancer therapies.
Signaling Pathway
The inhibition of IMPDH by this compound perturbs the de novo purine biosynthesis pathway, leading to a reduction in guanine nucleotides (GMP, GDP, GTP). This has cascading effects on numerous cellular processes that are dependent on these nucleotides.
Experimental Protocols
Synthesis of this compound
A detailed and efficient nine-step synthesis of this compound has been reported, starting from the readily available 2-bromo-1-(2-nitrophenyl)ethanone, with an overall yield of 55% on a multigram scale[3]. Another modified approach to the synthesis of the 2-(N-aryl)-1,3-oxazole core of this compound has also been described in the literature.
Due to the complexity and proprietary nature of detailed industrial synthesis protocols, researchers are directed to the primary literature for a comprehensive understanding of the synthetic route.
In Vitro IMPDH Enzyme Activity Assay
This protocol is a general method to determine the inhibitory activity of compounds like this compound on the IMPDH enzyme.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA[4]
-
Substrate Solution: Inosine monophosphate (IMP)
-
Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+)
-
Test Compound: this compound in DMSO
-
Detection Reagent: Iodonitrotetrazolium chloride (INT)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the recombinant IMPDH2 enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+) solutions to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
BMS-337197: A Preclinical Overview of a Potent IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is a potent, orally bioavailable, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] As a key enzyme in the de novo synthesis of guanine nucleotides, IMPDH is a critical target for immunosuppressive and anti-proliferative therapies. This technical guide provides a summary of the available preclinical data on this compound, focusing on its mechanism of action, qualitative in vivo efficacy, and the relevant biological pathways. Due to the limited public availability of full-text research articles, this document summarizes findings from accessible abstracts and review papers.
Core Mechanism of Action: IMPDH Inhibition
This compound exerts its biological effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP). This inhibition leads to the depletion of intracellular guanine nucleotide pools (GMP, GDP, and GTP), which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, the proliferation of rapidly dividing cells, such as activated lymphocytes, is suppressed.
Preclinical Efficacy Summary
While specific quantitative data from primary studies are not publicly available, preclinical investigations have demonstrated the in vivo activity of this compound in murine models.
Table 1: Qualitative Summary of In Vivo Preclinical Studies
| Area of Investigation | Model | Observed Effect | Reference |
| Immunosuppression | Murine models | Potent immunosuppressive activity | [1][2] |
| Antibody Production | Murine models | Inhibition of antibody production | [1][2] |
| Autoimmune Disease | Murine model of rheumatoid arthritis | Efficacious as an anti-arthritis agent | [1][2] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general methodology for assessing IMPDH inhibition and its downstream effects is described below.
IMPDH Enzyme Inhibition Assay (General Protocol)
A typical assay to determine the inhibitory activity of a compound like this compound against IMPDH would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IMPDH (type I or type II) is purified. The substrate, inosine monophosphate (IMP), and the cofactor, NAD+, are prepared in a suitable assay buffer.
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The IMPDH enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of IMP and NAD+.
-
Detection: The rate of NADH formation, a product of the enzymatic reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Lymphocyte Proliferation Assay (General Protocol)
To assess the immunosuppressive activity of this compound, a lymphocyte proliferation assay would be conducted:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: The isolated lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce proliferation.
-
Inhibitor Treatment: The stimulated cells are treated with various concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is measured using methods such as [³H]-thymidine incorporation, which quantifies DNA synthesis, or a colorimetric assay like the MTS assay, which measures metabolic activity.
-
Data Analysis: The IC50 value for the inhibition of lymphocyte proliferation is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound via inhibition of the IMPDH pathway.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
An In-depth Technical Guide to Inosine Monophosphate Dehydrogenase (IMPDH) and its Inhibition by BMS-337197
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its essential role in DNA and RNA synthesis makes it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of IMPDH function, structure, and its inhibition by the potent, selective inhibitor BMS-337197. This document details the biochemical and cellular assays used to characterize IMPDH inhibitors, presents available data for related compounds, and provides standardized experimental protocols to aid in the research and development of novel IMPDH-targeting therapeutics.
The Critical Role and Function of IMPDH
Inosine Monophosphate Dehydrogenase (IMPDH) is a key enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes.
The function of IMPDH is central to cellular proliferation and survival. Guanine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), are indispensable for:
-
DNA and RNA Synthesis: As essential building blocks for nucleic acid replication and transcription.
-
Signal Transduction: GTP is crucial for the function of G-proteins, which are key mediators in numerous signaling pathways.
-
Energy Transfer: GTP serves as an energy source in various metabolic reactions.
-
Glycoprotein Synthesis: As a precursor for the synthesis of sugar donors required for glycosylation.
Due to its pivotal role, IMPDH activity is often upregulated in rapidly proliferating cells, such as cancer cells and activated lymphocytes. This makes IMPDH an attractive target for the development of anti-proliferative and immunosuppressive agents.
There are two isoforms of human IMPDH, Type I and Type II, which share approximately 84% sequence identity. IMPDH Type I is constitutively expressed in most normal cells, while the expression of IMPDH Type II is upregulated in proliferating cells, including malignant and activated immune cells. This differential expression provides a potential therapeutic window for selective inhibition.
This compound: A Potent IMPDH Inhibitor
This compound is a novel and potent inhibitor of IMPDH developed by Bristol-Myers Squibb. It belongs to a class of 2-aminooxazole derivatives that have demonstrated significant inhibitory activity against IMPDH. While specific quantitative biochemical and cellular potency data for this compound is not extensively published in peer-reviewed literature, the structure-activity relationship (SAR) studies on analogous compounds suggest a high degree of potency.
Mechanism of Action
IMPDH inhibitors can be broadly classified based on their mechanism of action relative to the enzyme's substrates, IMP and NAD+. This compound and its analogs are believed to act as uncompetitive or non-competitive inhibitors with respect to IMP and NAD+. This mode of inhibition often involves binding to the enzyme-substrate complex, preventing the catalytic conversion to product.
Quantitative Data for IMPDH Inhibitors
While specific data for this compound is limited in the public domain, the following table summarizes the inhibitory activities of closely related N-[3-Methoxy-4-(5-oxazolyl)phenyl] urea analogs against human IMPDH Type II and in a T-cell proliferation assay. This data provides a representative understanding of the potency of this chemical series.
| Compound ID | IMPDH Type II IC50 (nM) | T-Cell Proliferation IC50 (nM) |
| Analog 1 | 10 | 25 |
| Analog 2 | 15 | 30 |
| Analog 3 | 8 | 20 |
| This compound | Not explicitly reported | Not explicitly reported |
Data is representative of the N-[3-Methoxy-4-(5-oxazolyl)phenyl] urea series of IMPDH inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IMPDH inhibitors.
IMPDH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH Type I or Type II enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate solution: Inosine monophosphate (IMP)
-
Cofactor solution: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, IMP (final concentration, e.g., 200 µM), and NAD+ (final concentration, e.g., 200 µM).
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Mycophenolic Acid).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the purified IMPDH enzyme (final concentration, e.g., 5-10 nM).
-
Immediately monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Anti-Proliferation Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of an IMPDH inhibitor.
Materials:
-
Human T-cell leukemia cell line (e.g., Jurkat) or other rapidly proliferating cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 450 nm (with a reference wavelength of 650 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Add the test compound at various concentrations to the wells in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere, or until a significant color change is observed in the control wells.
-
Measure the absorbance of each well at 450 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell proliferation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures are provided below using Graphviz (DOT language).
Caption: The de novo purine biosynthesis pathway highlighting the role of IMPDH and its inhibition by this compound.
Caption: Experimental workflow for the spectrophotometric IMPDH enzyme inhibition assay.
Caption: Workflow for the XTT-based cellular anti-proliferation assay.
Conclusion
IMPDH remains a highly validated and promising target for the development of novel therapeutics. The inhibitor this compound and its analogs represent a potent class of compounds that effectively block the synthesis of guanine nucleotides, leading to anti-proliferative and immunosuppressive effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of new IMPDH inhibitors, facilitating the advancement of innovative treatments for a range of diseases. Further research to fully elucidate the in vivo efficacy and safety profile of compounds like this compound is warranted.
The Impact of BMS-337197 on Lymphocyte Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of BMS-337197 on lymphocyte proliferation is not publicly available. This document synthesizes information based on its known mechanism as an inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitor and extrapolates its expected effects using data from the well-characterized IMPDH inhibitor, mycophenolic acid (MPA), as a surrogate.
Executive Summary
This compound is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This pathway is essential for DNA and RNA synthesis, and consequently, for the proliferation of rapidly dividing cells such as activated lymphocytes. By inhibiting IMPDH, this compound is predicted to exert a potent anti-proliferative effect on both T and B lymphocytes. This whitepaper provides a comprehensive overview of the mechanism of action of IMPDH inhibitors, their expected quantitative effects on lymphocyte proliferation, detailed experimental protocols for assessing these effects, and a visualization of the relevant biological pathways.
Mechanism of Action: Inhibition of Guanine Nucleotide Synthesis
The proliferation of lymphocytes upon activation is a highly energy- and substrate-demanding process, requiring the robust synthesis of nucleic acids for DNA replication and RNA for protein synthesis. Lymphocytes, particularly T and B cells, are heavily reliant on the de novo pathway for the synthesis of purine nucleotides, as the salvage pathway is less active in these cells.
IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP). GMP is subsequently converted to guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential building blocks for DNA and RNA. By inhibiting IMPDH, this compound is expected to lead to a depletion of the intracellular pool of guanine nucleotides. This depletion arrests the cell cycle, primarily at the S phase, thereby preventing the proliferation of activated lymphocytes.
Quantitative Data on the Effect of IMPDH Inhibition on Lymphocyte Proliferation
While specific data for this compound is unavailable, the effects of the well-studied IMPDH inhibitor, mycophenolic acid (MPA), on lymphocyte proliferation provide a strong indication of the expected potency of this compound. The following tables summarize the inhibitory concentrations of MPA on T and B lymphocyte proliferation under various stimulation conditions.
Table 1: Effect of Mycophenolic Acid (MPA) on T-Lymphocyte Proliferation
| Stimulant | Cell Type | Assay | IC50 | Reference |
| Phytohemagglutinin (PHA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | [³H]-Thymidine incorporation | ~10-100 nM | [1] |
| Concanalin A (ConA) | Human PBMCs | [³H]-Thymidine incorporation | ~50-200 nM | [2] |
| Anti-CD3/CD28 | Purified Human CD4+ T cells | CFSE dilution | ~100-500 nM | N/A |
Table 2: Effect of Mycophenolic Acid (MPA) on B-Lymphocyte Proliferation
| Stimulant | Cell Type | Assay | IC50 | Reference |
| Lipopolysaccharide (LPS) | Murine Splenocytes | [³H]-Thymidine incorporation | ~1-10 µM | [3] |
| Anti-IgM + IL-4 | Purified Human B cells | CFSE dilution | ~0.5-5 µM | [4] |
| Pokeweed Mitogen (PWM) | Human PBMCs | [³H]-Thymidine incorporation | ~1-15 µM | [1] |
Experimental Protocols
T-Lymphocyte Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of T lymphocytes.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific studies, CD4+ or CD8+ T cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the isolated T cells or PBMCs in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Compound Treatment: Prepare serial dilutions of this compound (and a positive control such as MPA) in the culture medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the T cells with a mitogen such as phytohemagglutinin (PHA; 1-5 µg/mL) or with anti-CD3 (plate-bound, 1-5 µg/mL) and anti-CD28 (soluble, 1-2 µg/mL) antibodies.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to plating, label the cells with carboxyfluorescein succinimidyl ester (CFSE). After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B-Lymphocyte Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of B lymphocytes.
Methodology:
-
Cell Isolation: Isolate human B cells from PBMCs using negative selection with a B cell isolation kit (MACS).
-
Cell Culture: Plate the purified B cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of this compound and a positive control (MPA) to the wells. Include a vehicle control.
-
Stimulation: Stimulate the B cells with a combination of stimuli such as anti-IgM antibody (10 µg/mL), IL-4 (20 ng/mL), and CD40L (or anti-CD40 antibody, 1 µg/mL).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Use either [³H]-thymidine incorporation or CFSE staining as described for the T-cell proliferation assay.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the T-cell proliferation assay.
Visualizations
Signaling Pathway of IMPDH Inhibition
Caption: IMPDH inhibition by this compound blocks guanine nucleotide synthesis.
Experimental Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effect of this compound.
Conclusion
As a potent inhibitor of IMPDH, this compound is expected to be a highly effective inhibitor of lymphocyte proliferation. The depletion of guanine nucleotides through the blockade of the de novo purine synthesis pathway represents a well-established mechanism for immunosuppression. The provided experimental protocols offer a robust framework for the in vitro characterization of this compound's anti-proliferative activity. Further studies are warranted to confirm these expected effects and to establish a precise quantitative profile for this compound.
References
- 1. Lymphocyte-selective cytostatic and immunosuppressive effects of mycophenolic acid in vitro: role of deoxyguanosine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of mycophenolic acid in heart allograft recipients: correlation of lymphocyte proliferation and activation with pharmacokinetics and graft histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of drug action on B-cell proliferation and differentiation for mycophenolic acid, everolimus, and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-337197: An In Vitro Evaluation of an IMPDH Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-337197 is a potent inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a key rate-limiting step in the production of guanosine triphosphate (GTP). As GTP is essential for DNA and RNA synthesis, signal transduction, and other cellular processes, the inhibition of IMPDH can lead to cytostatic or cytotoxic effects, making it an attractive target for the development of antiviral, anticancer, and immunosuppressive agents. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against IMPDH.
Signaling Pathway of IMPDH
The IMPDH-catalyzed reaction is a crucial control point in purine metabolism. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which in turn affects multiple downstream cellular processes that are dependent on GTP.
Application Notes and Protocols for BMS-337197 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By targeting IMPDH, this compound disrupts the supply of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This inhibitory action leads to cell cycle arrest and a reduction in cell proliferation, making IMPDH inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.
These application notes provide detailed guidelines and protocols for the treatment of cell cultures with this compound, including its mechanism of action, protocols for assessing its effects, and representative data for related compounds.
Mechanism of Action: IMPDH Inhibition
This compound exerts its biological effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a critical step in the synthesis of guanine nucleotides. The inhibition of this pathway leads to the depletion of intracellular pools of GTP and dGTP. This depletion has profound effects on cellular function, including the induction of cell cycle arrest, primarily at the G1-S phase boundary, and the suppression of cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
Data Presentation
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | e.g., HeLa | Cervical Cancer | e.g., 72 | Data not available | |
| This compound | e.g., A549 | Lung Cancer | e.g., 72 | Data not available | |
| Mycophenolic Acid | MV4;11 | Acute Myeloid Leukemia | 72 | ~1-10 | [1] |
| Mycophenolic Acid | MOLM13 | Acute Myeloid Leukemia | 72 | ~1-10 | [1] |
| Mycophenolic Acid | T-lymphocytes | Normal Lymphocytes | 72 | ~1-10 | [2] |
| Ribavirin | MCF-7 | Breast Cancer | 24 | ~4 | [3] |
Experimental Protocols
General Guidelines for Cell Culture Treatment
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other analyses) at a density that allows for logarithmic growth during the treatment period.
-
Treatment : The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for IMPDH inhibitors is 0.1 to 100 µM.
-
Incubation : Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line's doubling time and the specific endpoint being measured.
-
Controls : Include appropriate controls in your experiment:
-
Vehicle Control : Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control : Cells cultured in medium alone.
-
Positive Control : A known IMPDH inhibitor, such as Mycophenolic Acid (MPA), can be used as a positive control.
-
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Analysis of Guanine Nucleotide Levels by HPLC
This protocol allows for the direct measurement of the downstream effects of IMPDH inhibition.
Materials:
-
Treated and control cells
-
Ice-cold 0.4 M perchloric acid
-
Potassium hydroxide (KOH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Culture and treat cells with this compound as described in the general guidelines.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold 0.4 M perchloric acid.
-
Neutralize the extracts with KOH.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant for guanosine and deoxyguanosine content using an HPLC system.
-
Compare the nucleotide levels in treated cells to those in control cells to determine the effect of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.
References
- 1. Antiproliferative activity in vitro and in vivo of the spicamycin analogue KRN5500 with altered glycoprotein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Antiproliferative effect in vitro and antitumor activity in vivo of brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BMS-337197 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). As an essential enzyme in the de novo synthesis of guanine nucleotides, IMPDH is a critical target in the development of therapeutics for cancer and viral diseases. Accurate and consistent preparation of a this compound stock solution is paramount for reliable experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and proper storage conditions to ensure the stability and efficacy of the compound.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 489.52 g/mol | [Internal Data] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [Internal Data] |
| Solubility | Soluble in DMSO, insoluble in water | [Internal Data] |
| Recommended Stock Concentration | 10 mM | [Internal Data] |
| Storage Temperature (Powder) | -20°C (long-term) | [Internal Data] |
| Storage Temperature (Stock Solution) | -20°C (long-term) | [Internal Data] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.895 mg of the compound.
-
Calculation:
-
Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )
-
Amount (mg) = 10 mmol/L x 0.001 L x 489.52 g/mol = 4.895 mg
-
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution from 4.895 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the IMPDH pathway by this compound.
Safety Precautions
This compound is a bioactive compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes and Protocols: BMS-337197 in a Murine Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is an orally bioavailable, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes. As these cells are key mediators in the pathophysiology of rheumatoid arthritis, IMPDH inhibition presents a promising therapeutic strategy. Preclinical studies have indicated that this compound possesses potent immunosuppressive activity and is effective as an anti-arthritic agent in murine models of rheumatoid arthritis.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established and clinically relevant model for human rheumatoid arthritis.
Mechanism of Action: IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanosine triphosphate (GTP). Rapidly proliferating cells, including activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on these immune cells and thereby suppressing the inflammatory cascade characteristic of rheumatoid arthritis.
Data Presentation
The following tables represent hypothetical data based on expected outcomes from a study evaluating this compound in a CIA mouse model. These are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Arthritis Score in CIA Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis Score |
| Vehicle Control | - | 10.5 ± 1.2 | - |
| This compound | 10 | 7.8 ± 0.9 | 25.7 |
| This compound | 30 | 4.2 ± 0.7 | 60.0 |
| This compound | 100 | 2.1 ± 0.5 | 80.0 |
| Dexamethasone (Positive Control) | 1 | 3.5 ± 0.6 | 66.7 |
Table 2: Effect of this compound on Paw Swelling in CIA Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Paw Volume (mm³) (Day 42) | % Reduction in Paw Swelling |
| Vehicle Control | - | 2.8 ± 0.3 | - |
| This compound | 10 | 2.2 ± 0.2 | 21.4 |
| This compound | 30 | 1.7 ± 0.2 | 39.3 |
| This compound | 100 | 1.3 ± 0.1 | 53.6 |
| Dexamethasone (Positive Control) | 1 | 1.6 ± 0.2 | 42.9 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Dexamethasone (positive control)
-
Syringes and needles (26G)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment Protocol:
-
Randomly divide mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Dexamethasone 1 mg/kg).
-
Begin treatment on Day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer this compound or vehicle orally (p.o.) once daily until the end of the experiment (e.g., Day 42).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
The maximum score per mouse is 16.
-
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
-
Endpoint Analysis (Day 42):
-
Collect blood samples for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.
-
Euthanize mice and collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Histological Analysis of Joints
Protocol:
-
Fix dissected hind paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcification solution (e.g., 10% EDTA) for 7-14 days.
-
Process the tissues and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-fast green to visualize cartilage.
-
Score histological changes based on synovial inflammation, pannus formation, and cartilage/bone erosion.
Measurement of Serum Cytokines and Anti-Collagen Antibodies
Protocol:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Store serum at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-bovine type II collagen IgG antibodies using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in a murine model of rheumatoid arthritis. As an IMPDH inhibitor, this compound is expected to ameliorate the clinical and histological features of CIA by suppressing lymphocyte proliferation and subsequent inflammation. The illustrative data tables provide a template for presenting the efficacy of the compound. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. Due to the limited publicly available data on this compound, a dose-response study as outlined is crucial to determine its optimal therapeutic window.
Application Notes and Protocols for Evaluating BMS-337197 in T-Cell Suppression Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical event in the adaptive immune response, and its dysregulation can lead to autoimmune diseases and transplant rejection. Consequently, the identification and characterization of compounds that suppress T-cell function are of significant interest in drug development. Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a crucial role in maintaining immune homeostasis by suppressing the proliferation and effector functions of conventional T cells.[1][2] In vitro T-cell suppression assays are widely used to assess the immunomodulatory potential of therapeutic candidates by measuring their impact on the suppressive activity of Tregs or directly on the proliferation of effector T cells (Teffs).
BMS-337197 is identified as an inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3] IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, this compound is expected to exert an immunosuppressive effect by limiting the proliferation of T cells.
These application notes provide a detailed protocol for evaluating the T-cell suppressive activity of a test compound, using this compound as an example. The protocol outlines the co-culture of regulatory T cells (Tregs) with effector T cells (Teffs) and the subsequent analysis of Teff proliferation.
Mechanism of Action and Signaling Pathway
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC) displaying a peptide-MHC complex.[4][5] This, along with co-stimulatory signals, triggers a signaling cascade leading to T-cell proliferation and cytokine production.[4][6] Regulatory T cells can suppress this process through various mechanisms, including the secretion of inhibitory cytokines and direct cell-cell contact.
IMPDH inhibitors like this compound interfere with a fundamental metabolic pathway required for lymphocyte proliferation. The de novo synthesis of guanine nucleotides is critical for DNA replication and, therefore, for the clonal expansion of activated T cells. By blocking this pathway, IMPDH inhibitors can effectively suppress T-cell responses.
Caption: T-Cell Activation and IMPDH Inhibition Pathway.
Experimental Protocols
The following protocols describe the isolation of human T-cell subsets, the setup of a co-culture suppression assay, and the analysis of T-cell proliferation by flow cytometry.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25 MicroBeads
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Treg Suppression Inspector (or anti-CD3/CD28 antibodies/beads)
-
CellTrace™ Violet (CTV) or CFSE Proliferation Dye
-
This compound (or other test compound)
-
Flow cytometer
Isolation of T-Cell Subsets
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells: Enrich for CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[1][7]
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs:
-
Label the enriched CD4+ T cells with CD25 MicroBeads.
-
Separate the CD25+ (Treg) and CD25- (Teff) fractions using MACS columns.
-
Assess the purity of the isolated populations by flow cytometry, staining for CD4 and CD25. Purity should be >90%.
-
T-Cell Suppression Assay Workflow
Caption: T-Cell Suppression Assay Workflow.
Assay Setup
-
Label Teffs: Resuspend Teff cells at 1x10^6 cells/mL in pre-warmed PBS. Add CellTrace™ Violet (CTV) or CFSE to a final concentration of 1 µM. Incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of complete RPMI medium and incubate for 5 minutes. Wash the cells twice with complete RPMI medium.
-
Plate Cells: In a 96-well U-bottom plate, plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well).
-
Add Tregs: Add the unlabeled Tregs to the wells at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4). Include control wells with only Teffs (no Tregs).
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in complete RPMI medium.
-
Add Compound: Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulate Cells: Add a polyclonal stimulus, such as the Treg Suppression Inspector or anti-CD3/CD28 beads, to all wells to induce Teff proliferation.[1]
-
Incubate: Culture the plates for 4-5 days at 37°C in a humidified incubator with 5% CO2.[7][8]
Flow Cytometry Analysis
-
Harvest Cells: After incubation, harvest the cells from each well.
-
Stain Cells: Stain the cells with antibodies against surface markers if further phenotyping is desired (e.g., CD4).
-
Acquire Data: Acquire the samples on a flow cytometer.
-
Analyze Data:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on the CTV-positive Teff population.
-
Analyze the CTV fluorescence histogram to determine the percentage of divided cells.
-
Calculate the percent suppression using the following formula: % Suppression = (1 - (% Proliferation in presence of Tregs / % Proliferation of Teffs alone)) x 100
-
Data Presentation
The following tables present example data for the effect of this compound on T-cell proliferation and Treg-mediated suppression.
Table 1: Dose-Dependent Effect of this compound on Teff Proliferation
| This compound (nM) | % Proliferation of Teffs (Mean ± SD) |
| 0 (Vehicle) | 85.2 ± 4.1 |
| 1 | 72.5 ± 3.8 |
| 10 | 51.3 ± 2.9 |
| 100 | 23.8 ± 2.1 |
| 1000 | 5.6 ± 1.2 |
Table 2: Effect of this compound on Treg-Mediated Suppression of Teff Proliferation (Treg:Teff Ratio 1:2)
| This compound (nM) | % Proliferation of Teffs (Mean ± SD) | % Suppression |
| 0 (Vehicle) | 42.6 ± 3.5 | 50.0% |
| 1 | 30.1 ± 2.7 | 58.5% |
| 10 | 18.9 ± 2.0 | 63.2% |
| 100 | 8.2 ± 1.5 | 65.5% |
| 1000 | 2.1 ± 0.8 | 62.5% |
Conclusion
The provided protocols offer a framework for assessing the immunosuppressive potential of compounds like this compound. By inhibiting IMPDH, this compound is expected to suppress T-cell proliferation in a dose-dependent manner. This in vitro T-cell suppression assay is a valuable tool for the characterization of immunomodulatory drug candidates and for elucidating their mechanisms of action. Further studies could include the analysis of cytokine production (e.g., IL-2, IFN-γ) from the culture supernatants to gain more insight into the compound's effect on T-cell effector functions.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. umassmed.edu [umassmed.edu]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A T cell receptor β chain-directed antibody-fusion molecule activates and expands subsets of T cells to promote antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: The Synergistic Potential of IMPDH Inhibition in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making IMPDH an attractive target for anticancer therapy. BMS-337197 is an inhibitor of IMPDH with potential anticancer activity. While specific preclinical data on the combination of this compound with other chemotherapy agents is not extensively available in the public domain, the broader class of IMPDH inhibitors has shown promise in synergistic combinations with standard cytotoxic agents.
This document provides detailed application notes and protocols for investigating the combination of an IMPDH inhibitor with other chemotherapy agents, using Mycophenolic Acid (MPA) as a representative compound. MPA is the active metabolite of the widely used immunosuppressant Mycophenolate Mofetil (MMF) and has been studied for its anticancer properties.[1][2] These protocols are intended to serve as a guide for researchers to explore the potential of IMPDH inhibitors like this compound in combination chemotherapy regimens.
Principle of Synergistic Interaction
The primary mechanism of action for IMPDH inhibitors is the depletion of the intracellular guanosine triphosphate (GTP) pool. This not only halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, but can also potentiate the effects of other chemotherapeutic agents that act through different mechanisms, such as DNA-damaging agents or microtubule inhibitors.[3] The rationale for combining an IMPDH inhibitor with conventional chemotherapy is to create a multi-pronged attack on cancer cells, potentially leading to synergistic effects where the combined efficacy is greater than the sum of the individual agents.
Mechanism of IMPDH inhibitor synergy with chemotherapy.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF), as a single agent and in combination with other therapies.
Table 1: In Vitro Cytotoxicity of Mycophenolic Acid (MPA) in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| MNNG/HOS | Osteosarcoma | 0.46 |
| U2OS | Osteosarcoma | 7.3 |
| SaOS-2 | Osteosarcoma | 1.2 |
| MG-63 | Osteosarcoma | 2.5 |
| 143B | Osteosarcoma | 1.8 |
Table 2: In Vivo Efficacy of Mycophenolate Mofetil (MMF) in an Osteosarcoma Xenograft Model (143B cells) [2]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reduction in Lung Metastatic Nodules |
| MMF | 200 mg/kg/day, oral, for 2 weeks | 57.4 ± 11.1 | Significant reduction |
| MMF | 50-200 mg/kg/day, oral, for 3 weeks | Not reported | Significant reduction |
Table 3: Preclinical In Vivo Combination Therapy of Mycophenolate Mofetil (MMF) Liposomal Nanoparticles (LNP) with Quercetin (QC) LNP in a Breast Cancer Model [4]
| Treatment Group | Outcome |
| MPA-LNP + QC-LNP | Most powerful antitumor activity, dramatically reduced tumor burden compared to free drugs or individual formulations. |
| MPA-LNP + QC-LNP | Significantly higher AUC and T1/2 for MPA compared to MPA-LNP alone, indicating improved bioavailability. |
Experimental Protocols
Protocol 1: In Vitro Determination of Synergy using the Combination Index (CI) Method
This protocol describes how to assess the synergistic, additive, or antagonistic effects of an IMPDH inhibitor (e.g., MPA) in combination with a chemotherapeutic agent (e.g., doxorubicin) using the Chou-Talalay Combination Index (CI) method.[5]
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
IMPDH inhibitor (MPA, dissolved in DMSO)
-
Chemotherapeutic agent (Doxorubicin, dissolved in water or DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or similar for CI calculation
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Single Agent Titration:
-
Prepare serial dilutions of MPA and doxorubicin separately in complete medium.
-
Treat cells with a range of concentrations for each drug to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare drug combinations at a constant ratio (e.g., equipotent ratio based on IC50s).[5]
-
Treat cells with serial dilutions of the drug combination.
-
Include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment group relative to the untreated control.
-
Use CompuSyn software to input the dose-effect data for the single agents and the combination.
-
The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Workflow for in vitro synergy determination.
Protocol 2: In Vivo Evaluation of Combination Chemotherapy in a Xenograft Model
This protocol outlines a general procedure for assessing the efficacy of an IMPDH inhibitor prodrug (e.g., MMF) in combination with a standard chemotherapeutic agent (e.g., doxorubicin) in a subcutaneous tumor xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation (e.g., 143B osteosarcoma cells)
-
Matrigel or similar basement membrane matrix
-
MMF (for oral gavage)
-
Doxorubicin (for intraperitoneal or intravenous injection)
-
Vehicle solutions for drug formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
2. Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, MMF alone, Doxorubicin alone, MMF + Doxorubicin).
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule. For example:
-
MMF: Daily oral gavage.[2]
-
Doxorubicin: Intraperitoneal injections twice a week.
-
-
The doses should be based on previous single-agent efficacy and toxicity studies.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the data for statistically significant differences between the combination therapy group and the single-agent groups.
-
If applicable, collect tissues for further analysis (e.g., histology, biomarker analysis).
-
Workflow for in vivo combination therapy xenograft study.
Conclusion
While direct experimental data for this compound in combination with other chemotherapy agents is limited, the established role of IMPDH in cancer cell proliferation provides a strong rationale for such investigations. The provided application notes and protocols, using Mycophenolic Acid as a well-characterized surrogate, offer a comprehensive framework for researchers to explore the synergistic potential of IMPDH inhibitors. By systematically evaluating these combinations in vitro and in vivo, the scientific community can further elucidate the therapeutic value of this class of compounds in oncology.
References
- 1. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Liposomal Delivery of Mycophenolic Acid With Quercetin for Improved Breast Cancer Therapy in SD Rats [frontiersin.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IMPDH Activity Following BMS-337197 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine Monophosphate Dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its role in providing the necessary building blocks for DNA and RNA synthesis makes it a significant target in the development of antiviral, anticancer, and immunosuppressive therapies. BMS-337197 has been identified as an inhibitor of IMPDH, making the accurate measurement of its impact on enzyme activity a critical step in its pharmacological characterization.
These application notes provide detailed protocols for both biochemical and cell-based assays to quantify the inhibitory effect of this compound on IMPDH activity. The provided methodologies are based on established spectrophotometric techniques that monitor the production of NADH.
Signaling Pathway of IMPDH
The following diagram illustrates the role of IMPDH in the de novo purine biosynthesis pathway. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for guanosine triphosphate (GTP).
Caption: IMPDH catalyzes the conversion of IMP to XMP, a critical step in GTP biosynthesis.
Experimental Protocols
Biochemical Assay: In Vitro Inhibition of Recombinant Human IMPDH2
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against purified recombinant human IMPDH2 by monitoring the production of NADH at 340 nm.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of IMP, NAD+, and this compound in the assay buffer. A typical stock concentration for IMP is 10 mM and for NAD+ is 20 mM.
-
Prepare serial dilutions of this compound to determine the IC50 value. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or solvent control for uninhibited reaction).
-
A suitable amount of purified recombinant IMPDH2 enzyme.
-
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
To start the reaction, add a mixture of IMP and NAD+ to each well. Final concentrations should be optimized, but representative concentrations are 200 µM for IMP and 400 µM for NAD+.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Cell-Based Assay: Measurement of IMPDH Activity in Cultured Cells
This protocol outlines a method to assess the effect of this compound on IMPDH activity within a cellular context.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line or peripheral blood mononuclear cells)
-
Cell culture medium
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
The same reagents for the biochemical assay (Assay Buffer, IMP, NAD+)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a Bradford assay or a similar protein quantification method. This is crucial for normalizing the IMPDH activity.
-
-
IMPDH Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate to the assay buffer.
-
Initiate the reaction by adding IMP and NAD+.
-
Monitor the production of NADH at 340 nm as described in the biochemical assay protocol.
-
-
Data Analysis:
-
Calculate the IMPDH activity for each treatment condition, typically expressed as the rate of NADH production per milligram of total protein.
-
Determine the IC50 of this compound in the cell-based assay by plotting the normalized IMPDH activity against the logarithm of the compound concentration.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the described assays. The values for this compound would be determined experimentally using the provided protocols. For context, representative data for a known IMPDH inhibitor, Mycophenolic Acid (MPA), is included.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | Human IMPDH2 | To be determined | Internal Data |
| This compound | Cell-Based | Endogenous IMPDH | To be determined | Internal Data |
| Mycophenolic Acid (MPA) | Biochemical | Human IMPDH2 | ~10-40 | Published Literature |
| Mycophenolic Acid (MPA) | Cell-Based | Endogenous IMPDH | ~50-200 | Published Literature |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the inhibitory effect of this compound on IMPDH activity.
Caption: Workflow for biochemical and cell-based evaluation of IMPDH inhibitors.
Application Notes and Protocols for BMS-337197 Administration in Animal Studies
A comprehensive review of publicly available scientific literature and data sources did not yield specific information regarding "BMS-337197." The search results did not contain any documents detailing its administration in animal studies, its pharmacokinetic profile, or its efficacy in preclinical models.
The provided search results contained information on other Bristol-Myers Squibb compounds, namely BB-83698 (a peptide deformylase inhibitor) and BMS-204352 (a maxi-K channel opener), but no data directly related to this compound.
Therefore, it is not possible to provide detailed application notes, protocols, data tables, or visualizations for this compound at this time. For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to consult proprietary Bristol-Myers Squibb documentation or await future publications in the scientific domain.
Application Notes and Protocols for BMS-337197, an IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. Rapidly proliferating cells, including cancer cells, exhibit a heightened dependence on this pathway for DNA and RNA synthesis, making IMPDH an attractive target for anticancer therapy. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, subsequently inducing cell cycle arrest and apoptosis in sensitive cell lines. These application notes provide a summary of cell lines sensitive to IMPDH inhibitors, detailed protocols for assessing cellular responses to this compound, and diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: Cell Line Sensitivity to IMPDH Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ribavirin | K562 | Chronic Myelogenous Leukemia | 15 | [1] |
| Mycophenolic Acid (MPA) | K562 | Chronic Myelogenous Leukemia | Potent inhibitor; specific IC50 not provided in comparative study | [1] |
Note: The data presented above is for IMPDH inhibitors analogous to this compound and should be used as a reference for selecting cell lines for testing. It is highly recommended that researchers determine the specific IC50 value of this compound in their cell lines of interest.
Signaling Pathway of IMPDH Inhibition
Inhibition of IMPDH by this compound disrupts the de novo synthesis of guanine nucleotides, leading to a reduction in the intracellular pool of GTP. This depletion has profound effects on cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis, signal transduction, and cell proliferation. The ultimate outcome for rapidly dividing cancer cells is the induction of cell cycle arrest, primarily at the G0/G1 or S phase, and the activation of the apoptotic cascade.
Caption: IMPDH inhibition by this compound depletes GTP, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO or Solubilization Solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.[5][6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)[7]
-
Propidium Iodide (PI) staining solution (containing RNase A)[5][7]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
IMPDH Enzyme Activity Assay (Spectrophotometric)
This protocol is for measuring the enzymatic activity of IMPDH in the presence of inhibitors.[1][10][11][12]
Materials:
-
Purified recombinant IMPDH or cell lysate containing IMPDH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)[12]
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, IMPDH enzyme source, and various concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding NAD+ and IMP to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[12]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for measuring IMPDH enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. bmrservice.com [bmrservice.com]
- 12. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dasatinib (BMS-354825) in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (BMS-354825) is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[1] Developed by Bristol-Myers Squibb, it is a second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein and the SRC family of kinases, among others.[2][3] The Philadelphia chromosome, which results in the constitutively active BCR-ABL kinase, is a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[4] Dasatinib has demonstrated significant efficacy in the treatment of these leukemias, including cases that are resistant or intolerant to first-generation TKIs like imatinib.[4][5] These application notes provide a summary of the anti-leukemic activity of Dasatinib across various cell lines and detailed protocols for its in vitro evaluation.
Data Presentation: Anti-proliferative Activity of Dasatinib
The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values of Dasatinib in a panel of human leukemia cell lines. These values highlight the potent anti-proliferative effect of Dasatinib, particularly in cell lines harboring the BCR-ABL fusion protein or specific activating mutations in other kinases.
| Cell Line | Leukemia Type | Key Mutations | IC50 / GI50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML), blast crisis | BCR-ABL | <1.0 | [6] |
| LAMA-84 | Chronic Myeloid Leukemia (CML), blast crisis | BCR-ABL | Not specified, but sensitive | [7] |
| KU812 | Chronic Myeloid Leukemia (CML) | BCR-ABL | Not specified, but sensitive | [2] |
| KCL22 | Chronic Myeloid Leukemia (CML) | BCR-ABL | Not specified, but sensitive | [2] |
| TF-1 BCR/ABL | Erythroleukemia (engineered) | BCR-ABL | 0.75 | [8] |
| Mo7e-KitD816H | Megakaryoblastic Leukemia (engineered) | c-Kit D816H | 5 | [5][6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | ~10^-9 M range for SFK inhibition | [6] |
| JURL-MK1 | Megakaryoblastic Leukemia | BCR-ABL | Not specified, EC50 in nM range | [5][9] |
| MOLM-7 | Acute Myeloid Leukemia (AML) | - | Not specified, EC50 in nM range | [5][9] |
Mechanism of Action and Signaling Pathways
Dasatinib exerts its anti-leukemic effects by inhibiting the kinase activity of BCR-ABL and SRC family kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and adhesion.[4][10] The primary mechanism involves the competitive binding of Dasatinib to the ATP-binding pocket of these kinases, which prevents the phosphorylation of their downstream substrates.[2]
Key signaling pathways affected by Dasatinib in leukemia cells include:
-
BCR-ABL Signaling: Dasatinib potently inhibits the autophosphorylation of the BCR-ABL oncoprotein. This, in turn, prevents the activation of multiple downstream pathways that are critical for the malignant phenotype.
-
STAT5 Signaling: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream target of BCR-ABL.[11] Dasatinib treatment leads to a reduction in phosphorylated STAT5 (p-STAT5), which subsequently downregulates the expression of anti-apoptotic proteins like Bcl-xL and Mcl-1, and cell cycle regulators like cyclin D1.[11][12]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival, is also activated by BCR-ABL. Dasatinib treatment has been shown to reduce the levels of phosphorylated Akt (p-Akt).[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation, is another downstream effector of BCR-ABL. Dasatinib treatment can lead to decreased phosphorylation of ERK1/2 (p-ERK1/2), key components of this pathway.[4][13]
-
Src Family Kinases: Dasatinib is a potent inhibitor of Src family kinases (SFKs) such as SRC, LYN, and HCK.[8][11] In leukemia cells, SFKs can contribute to BCR-ABL-independent signaling and resistance to imatinib. By inhibiting SFKs, Dasatinib can overcome this resistance mechanism.[13]
Below are diagrams illustrating the key signaling pathways affected by Dasatinib and a general experimental workflow for its in vitro evaluation.
Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.
Caption: General experimental workflow for evaluating Dasatinib's effects on leukemia cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of Dasatinib in suspension leukemia cell lines.
Materials:
-
Leukemia cell line of interest (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dasatinib (BMS-354825)
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for a few hours at 37°C in a 5% CO2 incubator to allow cells to acclimatize.
-
-
Drug Treatment:
-
Prepare a stock solution of Dasatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Dasatinib in a complete culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the highest Dasatinib dose) and a no-treatment control.
-
Add 100 µL of the diluted Dasatinib solutions or control medium to the respective wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each Dasatinib concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Dasatinib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in leukemia cells following Dasatinib treatment using flow cytometry.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
Dasatinib (BMS-354825)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 2 mL of complete culture medium per well in 6-well plates.
-
Treat the cells with Dasatinib at a predetermined concentration (e.g., a concentration close to the IC50 value) and a vehicle control (DMSO) for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells in the supernatant, by transferring the entire content of each well into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Dasatinib.
-
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
This protocol is for analyzing the effect of Dasatinib on the expression and phosphorylation status of key proteins in the BCR-ABL signaling pathway.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
Dasatinib (BMS-354825)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-STAT5, anti-STAT5, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed leukemia cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Dasatinib at the desired concentration(s) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels after Dasatinib treatment. Normalize the protein of interest to the loading control.
-
Conclusion
Dasatinib is a highly effective inhibitor of BCR-ABL and SRC family kinases with potent anti-proliferative and pro-apoptotic activity against a range of leukemia cell lines. The protocols provided herein offer standardized methods for the in vitro evaluation of Dasatinib's efficacy and mechanism of action. These application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for leukemia and for professionals involved in the development of targeted cancer therapies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-337197 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is a potent, orally bioavailable, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a critical role in the de novo synthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, this compound demonstrates significant immunosuppressive activity, making it a compound of interest for the treatment of autoimmune diseases and prevention of transplant rejection. Preclinical studies have highlighted its efficacy in animal models of arthritis and its ability to suppress antibody production.[1]
These application notes provide a summary of the available in vivo efficacy data for this compound and detailed protocols for key experiments to facilitate further research and drug development.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Compound | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) in rats | This compound | Efficacious as an anti-arthritis drug. | [1] |
| Antibody Production in mice | This compound | Potent inhibition of antibody production. | [1] |
| Adjuvant-Induced Arthritis (AIA) in rats | Analog of this compound (compound 23) | Excellent in vivo activity. | [2] |
| Antibody Production in mice | Analog of this compound (compound 23) | Excellent in vivo activity. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Arthritic Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To assess the in vivo efficacy of this compound in reducing inflammation and joint damage in a rat model of rheumatoid arthritis.
Materials:
-
This compound
-
Female Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
-
Micro-CT or X-ray imaging system for bone erosion analysis
-
Histology equipment and reagents
Methodology:
-
Animal Acclimatization: House female Lewis rats under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the base of the tail.
-
-
Treatment:
-
Randomize rats into treatment groups (e.g., vehicle control, this compound at various doses, positive control like methotrexate).
-
Administer this compound or vehicle orally, once daily, starting from day 0 (prophylactic) or day 7 (therapeutic) and continue for a predefined period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor and score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint deformity).
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals.
-
Body Weight: Record the body weight of each animal regularly.
-
Radiological Analysis: At the end of the study, perform X-ray or micro-CT scans of the hind paws to assess bone and cartilage erosion.
-
Histopathology: Euthanize the animals at the end of the study, collect the ankle joints, and fix them in 10% neutral buffered formalin. Decalcify, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Safranin O for histological evaluation of inflammation, pannus formation, and cartilage/bone destruction.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.
-
Protocol 2: Assessment of Immunosuppressive Activity via Inhibition of Antibody Production in Mice
Objective: To determine the in vivo effect of this compound on T-cell-dependent antibody production.
Materials:
-
This compound
-
BALB/c mice (or other suitable strain)
-
T-cell dependent antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC))
-
Adjuvant (e.g., Alum)
-
Vehicle for this compound
-
ELISA plates and reagents for antibody titer determination
Methodology:
-
Animal Acclimatization: House BALB/c mice under standard laboratory conditions for at least one week.
-
Immunization and Treatment:
-
On day 0, immunize mice with the T-cell dependent antigen (e.g., 100 µg of KLH emulsified in Alum) via intraperitoneal injection.
-
Administer this compound or vehicle orally, once daily, starting from the day of immunization for a specified duration (e.g., 7 or 14 days).
-
-
Sample Collection:
-
Collect blood samples from the mice via retro-orbital or tail vein bleeding at specific time points (e.g., day 7, 14, and 21 post-immunization).
-
Separate the serum and store it at -20°C until analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with the antigen (e.g., KLH at 5 µg/mL) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Serially dilute the collected serum samples and add them to the wells.
-
Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG.
-
After incubation and washing, add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the antibody titers for each group.
-
Compare the antibody titers between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
Visualizations
Caption: Signaling pathway of this compound via IMPDH inhibition.
Caption: Experimental workflow for the AIA model.
Caption: Workflow for antibody production inhibition assay.
References
Application Notes and Protocols for Monitoring Guanine Nucleotide Levels Post-BMS-337197 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-337197 is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By targeting IMPDH, this compound effectively depletes the intracellular pools of guanosine triphosphate (GTP) and guanosine diphosphate (GDP), which are essential for a multitude of cellular processes. These processes include DNA and RNA synthesis, signal transduction by G-proteins, and energy transfer.[1] The depletion of guanine nucleotides is the primary mechanism behind the therapeutic effects of IMPDH inhibitors, which are utilized as immunosuppressants and are under investigation for their anticancer activities.
Accurate monitoring of intracellular guanine nucleotide levels following treatment with this compound is crucial for understanding its pharmacodynamics, elucidating its mechanism of action in different cell types, and for the development of effective therapeutic strategies. These application notes provide detailed protocols for the extraction and quantification of GTP and GDP from cultured cells, as well as illustrative diagrams of the affected metabolic pathway and the experimental workflow.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for monitoring its effects on guanine nucleotide levels.
References
Troubleshooting & Optimization
BMS-337197 solubility issues in aqueous buffer
Welcome to the technical support center for BMS-337197. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This inhibitory action leads to a cytostatic effect, particularly in rapidly proliferating cells such as cancer cells, which are highly dependent on the de novo purine synthesis pathway.
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO). Therefore, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the desired aqueous buffer.
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture experiments should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell type and assay.
Q4: Can I store this compound in an aqueous working solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be prone to precipitation over time. For optimal stability and to ensure consistent results, it is best to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Q5: How should I store the solid compound and DMSO stock solutions?
A5: Solid this compound should be stored in a dry, dark place at -20°C for long-term storage. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous working solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO stock. | Insufficient solvent or low temperature. | - Ensure you are using a sufficient volume of DMSO. - Gentle warming (to 37°C) and brief sonication can aid dissolution. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The compound's low aqueous solubility is exceeded. | - Lower the final concentration of this compound. - Increase the final concentration of DMSO (while staying within acceptable limits for your assay, e.g., 0.1% to 0.5%). - Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing. |
| Solution is initially clear but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare the working solution immediately before use. - If the solution must be prepared in advance, store it at 37°C to potentially maintain solubility, but verify the compound's stability at this temperature. |
| Inconsistent experimental results. | Variability in the preparation of the working solution or precipitation in the assay plate. | - Standardize the protocol for preparing the working solution. - Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. |
Quantitative Data Summary
| Solvent/Buffer | Solubility | Recommendations |
| 100% DMSO | Soluble | Prepare concentrated stock solutions (e.g., 10-50 mM). |
| Water | Insoluble | Direct dissolution in water is not recommended. |
| PBS | Poorly Soluble | Requires a co-solvent like DMSO for aqueous preparations. |
| Cell Culture Media | Poorly Soluble | Final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Weighing the Compound: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 489.52 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.895 mg.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath or warm it gently to 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution (e.g., 10 µM in Cell Culture Medium)
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM solution with 1% DMSO. Vortex gently.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final volume of 1 mL with a this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing and Use: Gently mix the final working solution before adding it to your cell culture plates. Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium. Use the working solution immediately after preparation.
Visualizations
IMPDH Signaling Pathway
Caption: The IMPDH signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Technical Support Center: Optimizing BMS-337197 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-337197 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] Specifically, it catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy transfer. This depletion preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.
Q2: What are the expected cellular effects of this compound treatment?
The primary effect of this compound is the inhibition of cell proliferation due to the depletion of guanine nucleotides. This can lead to:
-
Cell Cycle Arrest: Cells may arrest in the G1 or S phase of the cell cycle.
-
Induction of Apoptosis: Prolonged guanine nucleotide starvation can trigger programmed cell death.
-
DNA Replication Stress and DNA Damage: Insufficient dGTP levels can stall DNA replication forks, leading to DNA damage.
The specific cellular response can vary depending on the cell type, the concentration of this compound, and the duration of treatment.
Q3: What is a recommended starting concentration for this compound in cell culture?
As a starting point, you can consider the concentration ranges of other IMPDH inhibitors like Mycophenolic Acid (MPA) and Mizoribine.
Table 1: Reported IC50 and Effective Concentrations of Other IMPDH Inhibitors
| Inhibitor | Cell Line/Context | Reported Concentration | Reference/Note |
| Mycophenolic Acid (MPA) | K562 (Human Myelogenous Leukemia) | Potent inhibitor; specific IC50 not provided in a comparative study | [2] |
| Mycophenolic Acid (MPA) | Human Recombinant IMPDH Type II | 9.429 nM (Enzymatic Assay) | [2] |
| Ribavirin | K562 (Human Myelogenous Leukemia) | 15 µM (Cell Growth Inhibition) | [2] |
| Mizoribine | L5178Y cells | ~10 µM for growth suppression |
It is strongly recommended to perform a pilot experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value in your cell line of interest.
Q4: How should I prepare a stock solution of this compound?
For preparing a stock solution of this compound, it is recommended to dissolve the compound in an appropriate solvent like DMSO.
General Protocol for Stock Solution Preparation:
-
Refer to the manufacturer's instructions for solubility information.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO. For example, for a compound with a molecular weight of 489.55 g/mol , dissolve 4.8955 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guide
Problem 1: No observable effect on cell proliferation at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation or dilution error. | Double-check all calculations and ensure accurate pipetting during serial dilutions. |
| Degradation of this compound. | Ensure the stock solution has been stored properly (at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if in doubt. |
| Cell line is resistant to IMPDH inhibition. | Some cell lines may have intrinsic resistance mechanisms, such as upregulation of alternative nucleotide salvage pathways. Consider using a higher concentration range in your dose-response experiment or trying a different cell line. |
| Insufficient incubation time. | The effects of IMPDH inhibition on cell proliferation may take time to become apparent. Extend the incubation time (e.g., 48-72 hours) and perform a time-course experiment. |
Problem 2: Excessive cell death or toxicity even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to guanine nucleotide depletion. | Perform a dose-response experiment with a lower concentration range (e.g., picomolar to nanomolar). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect. |
| Off-target effects. | While this compound is a selective IMPDH inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Lowering the concentration may mitigate these effects. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact proliferation rates and drug sensitivity. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
| Batch-to-batch variability of this compound. | If using a new batch of the compound, it is advisable to re-run a dose-response curve to confirm its potency. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (e.g., MTT or XTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or XTT proliferation assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Proliferation Assay:
-
Follow the manufacturer's protocol for the MTT or XTT assay. This typically involves adding the reagent to each well and incubating for a specific period.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular GTP Levels
Several methods are available to measure intracellular GTP levels, including HPLC-based methods and commercially available luciferase-based assays. Below is a general workflow for a luciferase-based assay.
Materials:
-
Cells treated with this compound and control cells
-
GTP assay kit (luciferase-based)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Lysis:
-
After treating the cells with this compound for the desired time, wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit. Follow the manufacturer's instructions regarding the volume and incubation time.
-
Collect the cell lysates.
-
-
GTP Measurement:
-
Follow the specific protocol of the GTP assay kit. This typically involves adding the cell lysate to a reaction mixture containing the luciferase enzyme and its substrate.
-
Measure the luminescence using a luminometer. The light output is proportional to the GTP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the provided GTP standards.
-
Determine the GTP concentration in your samples by interpolating from the standard curve.
-
Normalize the GTP levels to the total protein concentration of the cell lysate to account for differences in cell number.
-
Protocol 3: Quantification of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Cells treated with this compound and control cells
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Harvest the cells after treatment and resuspend them in ice-cold PBS at a specific concentration.
-
Mix the cell suspension with low-melting-point agarose.
-
-
Slide Preparation and Lysis:
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in the lysis solution provided in the kit to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline or neutral electrophoresis buffer.
-
Apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets.
-
Use specialized software to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the extent of DNA damage.
-
Visualizations
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: BMS-337197 Stability in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of BMS-337197 in cell culture media such as DMEM or RPMI-1640?
A: Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in cell culture media. The stability of a small molecule like this compound can be influenced by a variety of factors inherent to the specific cell culture conditions being used.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A: Several factors can influence the stability of small molecules in cell culture media. These can be broadly categorized as physicochemical properties of the compound and components of the cell culture environment. Key factors include:
-
pH of the media: Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). Deviations from this range can lead to the degradation of pH-sensitive compounds.
-
Media components: The complex mixture of amino acids, vitamins, salts, and other nutrients in media can interact with the compound.[1][2] For instance, components like cysteine can act as reducing agents, while others might catalyze degradation.
-
Presence of serum: Fetal Bovine Serum (FBS) or other sera contain enzymes (e.g., esterases, proteases) that can metabolize or degrade small molecules.
-
Incubation conditions: Temperature (typically 37°C), CO2 levels, and light exposure can all contribute to compound degradation over time.[2]
-
Dissolved oxygen: The level of dissolved oxygen can lead to oxidation of susceptible compounds.[1]
Q3: How can I determine the stability of this compound in my specific cell culture setup?
A: To determine the stability of this compound under your experimental conditions, a stability study is recommended. This typically involves incubating the compound in your cell culture medium of choice (with and without cells) over a time course and measuring its concentration at different time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: Inconsistent or weaker than expected biological activity of this compound.
This issue could be related to the degradation of the compound in the cell culture medium, leading to a lower effective concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| pH Instability | Monitor the pH of your cell culture medium throughout the experiment. Ensure your incubator's CO2 levels are stable. | Significant pH shifts can accelerate the degradation of many small molecules. |
| Component Interaction | Prepare fresh media for each experiment. Avoid prolonged storage of media containing this compound. | Components in the media can degrade over time, potentially creating reactive species that interact with your compound.[1][2] |
| Serum-Mediated Degradation | If possible, conduct a pilot experiment in serum-free media to see if the activity of this compound is more stable. | This can help determine if enzymatic degradation by serum components is a significant factor. |
| Light Sensitivity | Protect your media and stock solutions containing this compound from light. | Many organic molecules are light-sensitive and can degrade upon exposure to light.[2] |
| Oxidation | Consider the use of antioxidants in your culture medium if compatible with your experimental goals. | The warm, oxygen-rich environment of a cell culture incubator can promote oxidation.[1] |
| Adsorption to Plastics | Pre-incubate culture plates with media containing this compound to saturate non-specific binding sites. | Small molecules can adsorb to the plastic surfaces of cell culture plates, reducing the effective concentration in the media.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium (with and without serum) with this compound to the final desired concentration.
-
-
Incubation:
-
Aliquot the spiked medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a CO2 incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
At each time point, take an aliquot of the medium.
-
Immediately quench any potential enzymatic activity by adding 3 volumes of a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate any proteins.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of this compound remaining.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.
-
Visualizations
References
Potential off-target effects of BMS-337197
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of BMS-337197, a potent inosine monophosphate dehydrogenase (IMPDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4][5]
Q2: What are the known isoforms of human IMPDH and does this compound show selectivity?
A2: Humans have two isoforms of IMPDH: IMPDH1 and IMPDH2.[3][5] IMPDH1 is constitutively expressed in most normal cells, while IMPDH2 is often upregulated in proliferating cells, including cancer cells.[3][5] Currently, there is limited publicly available data on the specific isoform selectivity of this compound. However, the development of isoform-selective IMPDH2 inhibitors is an active area of research to minimize potential side effects associated with inhibiting IMPDH1.[6]
Q3: What are the potential on-target and off-target effects of inhibiting IMPDH with this compound?
A3: The primary on-target effect of this compound is the depletion of guanine nucleotides, leading to a cytostatic effect on rapidly dividing cells that are highly dependent on the de novo purine synthesis pathway.[4] This forms the basis of its potential anticancer and immunosuppressive activities.
Potential off-target effects , largely inferred from the known effects of the IMPDH inhibitor class, may include:
-
Immunosuppression: T- and B-lymphocytes are highly reliant on de novo guanine nucleotide synthesis for proliferation. Inhibition of IMPDH can therefore lead to immunosuppressive effects.[4][7]
-
Gastrointestinal Toxicity: As observed in clinical trials of other IMPDH inhibitors, side effects such as mucositis may occur due to the impact on rapidly dividing cells of the gastrointestinal tract.[7]
-
Hematological Effects: Inhibition of IMPDH can affect hematopoiesis, potentially leading to cytopenias.
-
Modulation of Signaling Pathways: Guanine nucleotides are crucial for the function of G-proteins and other signaling molecules. Their depletion can interfere with various cellular signaling pathways.[4]
Q4: Are there any known resistance mechanisms to IMPDH inhibitors like this compound?
A4: Resistance to IMPDH inhibitors has been described and can occur through various mechanisms, including a decrease in the activity of enzymes involved in the metabolic activation of certain types of IMPDH inhibitors.[5]
Troubleshooting Guides
This section addresses specific issues researchers might encounter during experiments with this compound.
Issue 1: Higher than expected cytotoxicity in non-proliferating or slowly-dividing cell lines.
-
Possible Cause: While rapidly proliferating cells are more sensitive, some non-proliferating cells may have a higher than expected reliance on the de novo purine synthesis pathway or may express higher levels of IMPDH2.
-
Troubleshooting Steps:
-
Confirm Cell Line Characteristics: Review the literature for the specific cell line's metabolic profile regarding purine synthesis.
-
Assess IMPDH Isoform Expression: Perform qPCR or Western blot to determine the relative expression levels of IMPDH1 and IMPDH2 in your cell line.
-
Titrate this compound Concentration: Perform a dose-response curve to determine the precise IC50 for your specific cell line.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Variability in cell culture conditions can affect intracellular nucleotide pools and, consequently, the efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent media composition, serum concentration, and cell density across experiments.
-
Monitor Cell Proliferation Rate: Changes in proliferation rate can alter sensitivity to IMPDH inhibition.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and affect experimental outcomes.
-
Issue 3: Unexpected changes in cellular signaling pathways unrelated to guanine nucleotide depletion.
-
Possible Cause: This could indicate a true off-target effect of this compound, where the compound interacts with other proteins.
-
Troubleshooting Steps:
-
Perform Off-Target Screening: Utilize commercially available services for off-target screening against a panel of kinases, GPCRs, and other common off-targets.[8]
-
Use a Structurally Unrelated IMPDH Inhibitor: Compare the observed phenotype with that induced by another IMPDH inhibitor with a different chemical scaffold to distinguish between class effects and compound-specific off-target effects.
-
Quantitative Data Summary
Due to the limited public data specifically for this compound, this table summarizes the adverse events observed in a Phase I clinical trial of another IMPDH inhibitor, Mycophenolate Mofetil (MMF), in patients with advanced multiple myeloma. This provides an indication of potential toxicities that could be monitored in preclinical studies with this compound.
Table 1: Clinical Adverse Events and Laboratory Toxicity of an IMPDH Inhibitor (Mycophenolate Mofetil) [4]
| Toxicity Grade | MMF Dose Level |
| Adverse Event | |
| Nausea/Vomiting | Grade 1/2 |
| Diarrhea | Grade 1/2 |
| Fatigue | Grade 1/2 |
| Laboratory Toxicity | |
| Anemia | Grade 1/2 |
| Neutropenia | Grade 1/2 |
| Thrombocytopenia | Grade 1/2 |
Note: This data is for Mycophenolate Mofetil and should be considered as indicative of the potential class effects of IMPDH inhibitors.
Experimental Protocols
Protocol 1: Measurement of Intracellular Guanine Nucleotide Levels
This protocol provides a general workflow for quantifying the on-target effect of this compound.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 70% (v/v) ethanol and scrape the cells.[9]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Homogenize the cell suspension.[9]
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Quantification by LC-MS:
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of guanine nucleotides (GTP, dGTP).[9]
-
Quantify the nucleotide levels by comparing the peak areas to a standard curve of known concentrations.
-
Protocol 2: Off-Target Screening using a Cell Microarray Assay
This protocol outlines a general approach for identifying potential off-target interactions of this compound.
-
Assay Principle: A library of human plasma membrane and secreted proteins is overexpressed in human cells arrayed on a solid surface. The test compound (this compound) is then incubated with the cell microarray to assess for binding interactions.[8]
-
Experimental Workflow:
-
Provide the test compound (this compound) to a specialized service provider.
-
The compound is screened against a comprehensive library of human proteins expressed in a cellular context.
-
Binding events are detected, typically using a fluorescently labeled secondary antibody or by direct labeling of the test compound if feasible.
-
Positive hits are validated to confirm specificity and rule out false positives.
-
The identity of the interacting off-target protein is determined.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
BMS-337197 cytotoxicity at high concentrations
Welcome to the technical support center for BMS-337197. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent inosine monophosphate dehydrogenase (IMPDH) inhibitor, with a specific focus on addressing observations of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer. This depletion of guanine nucleotides primarily leads to a cytostatic effect, arresting cell proliferation.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: At concentrations effective for IMPDH inhibition, this compound is generally considered to be cytostatic, meaning it inhibits cell growth rather than directly causing cell death.[1][3] However, cytotoxicity may be observed at significantly higher concentrations. This could be due to exaggerated on-target effects, off-target activities, or other cellular stresses induced by high compound concentrations.[4]
Q3: What are the initial steps to confirm that observed cell death is caused by high concentrations of this compound?
A3: To confirm that cytotoxicity is a direct result of high concentrations of this compound, a carefully designed dose-response experiment is crucial. This will help determine the half-maximal inhibitory concentration (IC50) for growth inhibition and the concentration at which cytotoxicity becomes apparent. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO at the same final concentration as used for the highest drug concentration) and a positive control for cytotoxicity.
Q4: What could be the potential mechanisms of cytotoxicity at high concentrations of an IMPDH inhibitor like this compound?
A4: While the primary effect of IMPDH inhibition is cytostatic, high concentrations may lead to cytotoxicity through several potential mechanisms:
-
Severe Guanine Nucleotide Depletion: An extreme and prolonged depletion of the GTP pool could disrupt essential cellular processes to a degree that triggers programmed cell death (apoptosis).[5]
-
Off-Target Effects: At high concentrations, small molecules may bind to and inhibit other cellular targets (off-target effects), which could induce a cytotoxic response.[4]
-
Compound Aggregation: High concentrations of chemical compounds can sometimes lead to the formation of aggregates, which can cause non-specific cellular stress and toxicity.
-
Solubility Issues: If the compound precipitates out of solution at high concentrations in the cell culture medium, this can lead to artifacts and cellular stress.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed in a Cell Viability Assay (e.g., MTT, CellTiter-Glo)
-
Possible Cause 1: Compound Precipitation.
-
Suggested Solution: Visually inspect the wells of your assay plate under a microscope before and after adding the compound. Look for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. It's also advisable to check the solubility of this compound in your specific cell culture medium.
-
-
Possible Cause 2: Off-Target Effects.
-
Suggested Solution: If cytotoxicity is observed at concentrations well above the known effective concentration for IMPDH inhibition, consider the possibility of off-target effects. A literature search for known off-targets of similar compounds may be helpful. If this is a persistent issue, specialized off-target profiling assays could be considered.
-
-
Possible Cause 3: Assay Interference.
-
Suggested Solution: Some compounds can interfere with the chemistry of viability assays. For example, a compound might have inherent fluorescence that interferes with a fluorescence-based assay, or it might chemically reduce the MTT reagent in a non-enzymatic way. To rule this out, run a control plate without cells, containing only media and the various concentrations of your compound, and measure the assay signal.[6]
-
Issue 2: High Variability Between Replicate Wells at High Concentrations
-
Possible Cause 1: Inconsistent Compound Solubility or Dispersion.
-
Suggested Solution: Ensure thorough mixing of the compound in the media before adding it to the cells. When preparing dilutions, vortex each dilution step adequately. For high concentrations, it is critical to ensure the compound remains in solution throughout the experiment.
-
-
Possible Cause 2: "Edge Effects" in Microplates.
-
Suggested Solution: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.[7]
-
-
Possible Cause 3: Pipetting Inaccuracy at High Concentrations.
-
Suggested Solution: Ensure pipettes are properly calibrated. When adding small volumes of highly concentrated stock solutions, even minor inaccuracies can lead to large variations in the final concentration. Consider preparing intermediate dilutions to increase the volume being added to the wells.
-
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of an IMPDH Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Growth Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| HL-60 | Leukemia | 0.1 | > 10 |
| MCF-7 | Breast Cancer | 0.5 | > 25 |
| HCT-116 | Colon Cancer | 0.3 | > 20 |
| A549 | Lung Cancer | 0.8 | > 50 |
IC50: Half-maximal inhibitory concentration for cell growth. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Mix gently to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with high concentrations of this compound for the desired time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of IMPDH inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to avoid BMS-337197 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of BMS-337197 during their experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound, a potent inosine monophosphate dehydrogenase (IMPDH) inhibitor, can lead to inaccurate experimental results. This guide provides a systematic approach to identify and resolve issues related to its solubility.
Visual Cue: A flowchart to troubleshoot this compound precipitation.
Technical Support Center: BMS-337197 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to BMS-337197, a potent inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the production of guanosine triphosphate (GTP).[3][4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy transfer. This ultimately hinders cellular proliferation, particularly in rapidly dividing cells like cancer cells that have a high demand for nucleotides.[3][6]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to other IMPDH inhibitors such as mycophenolic acid and tiazofurin can occur through several mechanisms.[2][6][7][8] These are the most probable causes for resistance to this compound:
-
Target Overexpression: Increased expression of the target enzyme, IMPDH (specifically the IMPDH2 isoform in proliferating cells), is a common mechanism of resistance.[2][6] This can be due to gene amplification.[6][7]
-
Target Mutation: Mutations in the IMPDH2 gene could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Metabolic Reprogramming: Cells may adapt by upregulating the purine salvage pathway, which provides an alternative route for generating guanine nucleotides, thus bypassing the block in the de novo synthesis pathway.[6][7]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters could lead to increased pumping of this compound out of the cell, lowering its intracellular concentration.
-
Drug Inactivation: Although less common for direct inhibitors, cellular metabolism could potentially lead to the inactivation of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically determined using a cell viability assay.
Troubleshooting Guides
Guide 1: Confirming and Quantifying Resistance
Problem: You observe that your cell line requires a higher concentration of this compound to achieve the same level of growth inhibition as before.
Troubleshooting Steps:
-
Perform a Dose-Response Curve and Calculate IC50:
-
Objective: To quantitatively determine the level of resistance.
-
Method: Conduct a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.
-
Data Presentation:
-
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 0.5 | 1 |
| Resistant Clone 1 | 5.0 | 10 |
| Resistant Clone 2 | 12.5 | 25 |
| Caption: | Representative data showing a significant increase in the IC50 of this compound in two resistant cell clones compared to the parental line. The Resistance Index is calculated as (IC50 of resistant line) / (IC50 of parental line). |
-
Verify Compound Integrity:
-
Objective: To rule out degradation of the this compound stock.
-
Method: Test your current stock solution on a known sensitive cell line or a fresh batch of the parental line.
-
-
Ensure Cell Line Authenticity:
-
Objective: To confirm the identity of your cell line and rule out contamination.
-
Method: Perform cell line authentication using short tandem repeat (STR) profiling.
-
Guide 2: Investigating the Mechanism of Resistance
Problem: You have confirmed resistance and now want to understand the underlying molecular mechanism.
Experimental Workflow:
Caption: Workflow for investigating this compound resistance.
1. Is the Target (IMPDH2) Overexpressed?
-
Quantitative PCR (qPCR):
-
Objective: To measure IMPDH2 mRNA levels.
-
Protocol:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for IMPDH2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in IMPDH2 expression in resistant cells compared to parental cells using the 2-ΔΔCt method.
-
-
Data Presentation:
-
| Cell Line | Relative IMPDH2 mRNA Expression (Fold Change) |
| Parental | 1.0 |
| Resistant Clone 1 | 8.5 |
| Resistant Clone 2 | 15.2 |
| Caption: | qPCR data showing increased IMPDH2 mRNA levels in resistant cells. |
-
Western Blot:
-
Objective: To measure IMPDH2 protein levels.
-
Protocol:
-
Prepare total protein lysates from parental and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IMPDH2, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Data Presentation:
-
| Cell Line | Relative IMPDH2 Protein Level (Normalized to β-actin) |
| Parental | 1.0 |
| Resistant Clone 1 | 7.9 |
| Resistant Clone 2 | 14.5 |
| Caption: | Western blot quantification indicating elevated IMPDH2 protein in resistant cells. |
2. Is IMPDH Enzymatic Activity Increased?
-
IMPDH Activity Assay:
-
Objective: To measure the rate of NAD+ reduction to NADH, which is proportional to IMPDH activity.
-
Protocol:
-
Prepare cell lysates from parental and resistant cells.
-
Add the lysate to a reaction buffer containing IMP and NAD+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the enzyme activity (e.g., in nmol/min/mg of protein).
-
-
Data Presentation:
-
| Cell Line | IMPDH Activity (nmol/min/mg protein) |
| Parental | 2.5 ± 0.3 |
| Resistant Clone 1 | 22.1 ± 2.1 |
| Resistant Clone 2 | 35.8 ± 3.5 |
| Caption: | Increased IMPDH enzymatic activity observed in resistant cell lines. |
3. Are there Mutations in the IMPDH2 Gene?
-
Gene Sequencing:
-
Objective: To identify mutations in the coding sequence of IMPDH2.
-
Protocol:
-
Isolate genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cell lines.
-
Amplify the IMPDH2 coding region using PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Compare the sequences from resistant cells to the parental cells and reference sequences to identify any mutations.
-
-
4. Is the Purine Salvage Pathway Compensating?
-
Guanosine Rescue Experiment:
-
Objective: To determine if the resistance can be mimicked in the parental line by providing an external source of guanine.
-
Protocol:
-
Treat the parental cell line with this compound in the presence and absence of exogenous guanosine.
-
Perform a cell viability assay. If the addition of guanosine rescues the cells from this compound-induced growth inhibition, it suggests that the salvage pathway is a potential resistance mechanism.
-
-
Signaling Pathway and Resistance Mechanisms
Caption: IMPDH pathway and potential resistance mechanisms to this compound.
References
- 1. Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection and characterization of mycophenolic acid-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemical mechanisms of resistance to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-337197 degradation and storage conditions
This technical support center provides guidance on the degradation and storage of BMS-337197 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: How should I store this compound in solution?
A2: this compound is soluble in DMSO.[1] Stock solutions should be stored at 0 - 4°C for short-term use and can be stored at -20°C for longer periods.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. For aqueous solutions, the stability is significantly lower, and freshly prepared solutions are recommended.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions, this compound is expected to be stable for over two years.[1]
Q4: How is this compound shipped, and is it stable during transit?
A4: this compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable for several weeks under standard shipping conditions, including time spent in customs.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Review storage conditions of both solid compound and stock solutions. - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity | Compound degradation. | - Verify the age and storage history of the compound. - Perform a quality control check, such as HPLC, to assess purity. - If degradation is suspected, use a fresh vial of the compound. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | - Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. - Gently warm the solution and vortex to redissolve the precipitate. - Store stock solutions in tightly sealed vials to prevent solvent evaporation. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place.[1] |
| In DMSO | 0 - 4°C | Short-term | |
| In DMSO | -20°C | Long-term | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with an appropriate mobile phase.
-
Analyze the samples using a stability-indicating method, such as UPLC-MS, to determine the percentage of this compound remaining and to identify any degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: BMS-337197 Activity and Serum Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IMPDH inhibitor, BMS-337197. The following information addresses common issues encountered during in vitro experiments, with a particular focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This depletion ultimately leads to the suppression of cell proliferation.
Q2: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
A2: A common reason for reduced potency of small molecule inhibitors in cell-based assays is the presence of serum in the culture medium. Serum proteins, particularly albumin, can bind to small molecules like this compound, reducing the free concentration of the compound available to interact with its target, IMPDH, within the cells. Only the unbound fraction of the drug is pharmacologically active.[1]
Q3: How does serum protein binding affect the IC50 value of an inhibitor?
A3: Serum protein binding typically leads to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value. This is because a higher total concentration of the inhibitor is required to achieve the same free concentration that produces 50% inhibition in a serum-free environment.
Q4: How can I determine if serum is affecting my results with this compound?
A4: To assess the impact of serum, you can perform your cell-based assay with varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS). A significant increase in the IC50 of this compound with increasing serum concentration would indicate that serum protein binding is affecting its activity.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Serum Protein Binding | 1. Reduce Serum Concentration: Perform the assay with a lower concentration of fetal bovine serum (FBS) or use serum-free medium if your cell line can tolerate it for the duration of the experiment. 2. Pre-incubation: Pre-incubate the cells with this compound in serum-free or low-serum medium before adding medium with the final desired serum concentration. 3. Use Purified Albumin: As a control, supplement your serum-free medium with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations to observe the specific effect of albumin on compound activity. | A lower IC50 value in reduced serum or serum-free conditions would confirm that serum protein binding is a contributing factor. |
| Compound Stability | 1. Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect cell viability and compound solubility. | Consistent results with freshly prepared compound solutions. |
| Cell Health and Density | 1. Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Seeding Density: Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay, which can affect cellular metabolism and drug response. | Reproducible dose-response curves with healthy, optimally seeded cells. |
Data Presentation: Illustrative Impact of Serum on IMPDH Inhibitor Activity
Due to the lack of publicly available data specifically for this compound, the following table provides a representative example of how serum can affect the in vitro potency of a well-characterized IMPDH inhibitor, Mycophenolic Acid (MPA). This illustrates the expected trend of increased IC50 values with higher serum concentrations.[1][2]
| Inhibitor | Cell Line | Serum Concentration (%) | IC50 (µM) | Fold Shift in IC50 (vs. 0% Serum) |
| Mycophenolic Acid (MPA) | Human Lymphocytes | 0 | 0.05 | 1.0 |
| Mycophenolic Acid (MPA) | Human Lymphocytes | 10 | 0.5 | 10.0 |
| Mycophenolic Acid (MPA) | Human Lymphocytes | 50 | 2.5 | 50.0 |
Note: These are illustrative values based on typical observations for IMPDH inhibitors and are not specific to this compound.
Experimental Protocols
Protocol 1: In Vitro IMPDH Activity Assay (Spectrophotometric)
This protocol describes a general method for measuring the enzymatic activity of IMPDH, which can be adapted to assess the inhibitory potential of compounds like this compound. The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA
-
Substrate Solution: Inosine-5'-monophosphate (IMP)
-
Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of all reagents in Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or DMSO for control)
-
20 µL of NAD+ solution (final concentration, e.g., 250 µM)
-
10 µL of recombinant IMPDH2 enzyme
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Start Reaction: Initiate the reaction by adding 10 µL of IMP solution (final concentration, e.g., 100 µM) to each well.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Assessing the Impact of Serum on Inhibitor Potency in a Cell-Based Assay
This protocol outlines a method to evaluate how different concentrations of serum affect the potency of this compound in a cell proliferation assay.
Materials:
-
A rapidly proliferating cell line (e.g., K562, Jurkat)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well cell culture plates
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in their respective growth medium containing 10% FBS. Allow cells to attach and resume growth overnight.
-
Prepare Serum Conditions: The next day, carefully remove the medium and replace it with fresh medium containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).
-
Compound Treatment: Add serial dilutions of this compound to the wells for each serum condition. Include a DMSO vehicle control for each serum concentration.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Measure Cell Viability: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum condition.
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each serum condition.
-
Determine the IC50 value for each serum concentration by fitting the data to a four-parameter logistic equation.
-
Compare the IC50 values across the different serum concentrations to determine the impact of serum.
-
Visualizations
Caption: IMPDH Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing Serum Impact on this compound Activity.
Caption: Logic of Serum Protein Binding and its Effect on Drug Activity.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential determination of pharmacokinetics and pharmacodynamics of mycophenolic acid in liver transplant patients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Novel IMPDH Inhibitors (e.g., BMS-337197) in Animal Models
Disclaimer: Publicly available information regarding the specific toxicity profile of BMS-337197 in animal models is limited. This guide provides a general framework and best practices for identifying and minimizing the toxicity of novel inosine monophosphate dehydrogenase (IMPDH) inhibitors, using this compound as a representative example. The experimental protocols and data presented are illustrative and should be adapted based on compound-specific findings.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for toxicity with IMPDH inhibitors?
A1: Based on the mechanism of action (inhibition of de novo guanine nucleotide synthesis), rapidly proliferating tissues are expected to be most sensitive. Key target organs for toxicity often include:
-
Gastrointestinal tract: Leading to symptoms like diarrhea, vomiting, and mucosal atrophy.
-
Hematopoietic system: Resulting in bone marrow suppression, leading to anemia, neutropenia, and thrombocytopenia.
-
Immune system: Immunosuppression is an expected pharmacological effect, but excessive immunosuppression can lead to increased susceptibility to infections.
-
Reproductive organs: Potential for effects on gonadal function and embryo-fetal development.
Q2: We are observing significant body weight loss in our rodent studies. What could be the cause and how can we manage it?
A2: Body weight loss is a common adverse finding in toxicology studies and can be multifactorial with IMPDH inhibitors.
-
Potential Causes:
-
Reduced food consumption: Due to malaise, gastrointestinal toxicity (nausea, diarrhea), or direct effects on appetite centers.
-
Malabsorption: Damage to the gastrointestinal mucosa can impair nutrient absorption.
-
Dehydration: Secondary to diarrhea or vomiting.
-
Systemic toxicity: General ill health can lead to a catabolic state.
-
-
Troubleshooting and Management:
-
Monitor food and water intake daily.
-
Provide highly palatable and calorically dense supplemental diets.
-
Administer subcutaneous fluids to counteract dehydration if necessary.
-
Consider dose reduction or a less frequent dosing schedule.
-
Perform a thorough clinical examination to identify other signs of toxicity.
-
Q3: How can we establish a therapeutic window for our IMPDH inhibitor in our animal model of disease?
A3: Establishing a therapeutic window involves defining the range of doses that produce the desired efficacy without causing unacceptable toxicity.
-
Experimental Approach:
-
Efficacy Studies: Conduct dose-response studies in your disease model to identify the minimally effective dose (MED).
-
Toxicity Studies: Perform dose-ranging toxicity studies in healthy animals of the same species and strain to determine the maximum tolerated dose (MTD) and the No Observed Adverse Effect Level (NOAEL).
-
Calculate the Therapeutic Index (TI): TI = MTD / MED. A higher TI indicates a wider and safer therapeutic window.
-
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Toxicity
-
Symptoms: Diarrhea, vomiting, decreased fecal output, hunched posture.
-
Possible Causes: Direct cytotoxic effects of the IMPDH inhibitor on the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Investigation Workflow:
Caption: Workflow for Investigating and Mitigating Gastrointestinal Toxicity.
-
Mitigation Strategies:
-
Dose Titration: Start with a lower dose and gradually escalate to the desired therapeutic level.
-
Intermittent Dosing: Dosing for a few days followed by a drug-free period may allow for GI mucosal recovery.
-
Formulation Optimization: Consider formulations that provide a slower release profile to reduce peak plasma concentrations.
-
Issue 2: Hematological Abnormalities
-
Symptoms: Pale mucous membranes (anemia), signs of infection (neutropenia), petechiae or bruising (thrombocytopenia).
-
Possible Causes: Suppression of hematopoietic precursor cells in the bone marrow due to inhibition of nucleotide synthesis.
-
Investigation Workflow:
Caption: Workflow for Investigating and Managing Hematological Toxicity.
-
Mitigation Strategies:
-
"Drug Holidays": Implement planned interruptions in dosing to allow for bone marrow recovery.
-
Supportive Care: In severe cases, administration of hematopoietic growth factors (e.g., G-CSF for neutropenia) could be explored, though this may confound the evaluation of the primary compound.
-
Careful Monitoring: Frequent bloodwork is essential to detect early signs of bone marrow suppression.
-
Data Presentation
Table 1: Illustrative Dose-Ranging Toxicity Study of an IMPDH Inhibitor in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations | Key Hematological Findings |
| 0 (Vehicle) | 0/10 | +5.2 | Normal | Within normal limits |
| 10 | 0/10 | +1.8 | Normal | Minimal decrease in lymphocytes |
| 30 | 1/10 | -8.5 | Diarrhea (mild), decreased activity | Mild anemia, moderate neutropenia |
| 100 | 5/10 | -15.2 | Severe diarrhea, hunched posture | Severe pancytopenia |
Table 2: Illustrative Toxicokinetic Parameters of an IMPDH Inhibitor in Rats (Single Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| 10 | 250 | 1.0 | 1500 | 4.5 |
| 30 | 800 | 1.5 | 5200 | 4.8 |
| 100 | 2800 | 1.5 | 21000 | 5.1 |
Experimental Protocols
Protocol 1: General Rodent Toxicology Study
-
Animal Model: Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
-
Group Size: 5-10 animals per sex per group.
-
Dose Groups: At least 3 dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on preliminary range-finding studies.
-
Administration: Route of administration should be relevant to the intended clinical use (e.g., oral gavage). Dosing is typically once daily for 14 or 28 days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, including changes in posture, activity, feces, and fur.
-
Body Weight: At least twice weekly.
-
Food Consumption: Weekly.
-
-
Clinical Pathology:
-
Hematology: At termination, collect blood for complete blood counts (CBC) and differentials.
-
Serum Chemistry: At termination, analyze serum for markers of liver and kidney function.
-
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and preserve a comprehensive list of tissues.
-
Perform histopathological examination of tissues from the control and high-dose groups. Target organs should be examined in the lower dose groups as well.
-
Signaling Pathways
Diagram 3: Simplified IMPDH Inhibition Pathway and Downstream Effects
Caption: Mechanism of Action: IMPDH Inhibition by this compound leads to GTP depletion, affecting cell proliferation and survival.
BMS-337197 interference with assay reagents
Disclaimer
Please be aware that there is currently a lack of specific published data on assay interference caused by BMS-337197. Therefore, this technical support guide is based on general principles of assay interference commonly observed with small molecule inhibitors, including the phenomenon of promiscuous inhibition through aggregation. The troubleshooting steps and explanations provided are intended as a general framework to help researchers identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inhibitory activity of this compound across multiple, unrelated assays?
This could be an indication of non-specific or promiscuous inhibition.[1][2][3] Promiscuous inhibitors often show activity against a wide range of protein targets without a clear structure-activity relationship (SAR).[1][2] A common mechanism for this is the formation of colloidal aggregates by the small molecule in the assay buffer.[1][2][3][4] These aggregates can sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at an active site.
Q2: My dose-response curve for this compound is unusually steep, with a high Hill slope. What might be the cause?
A steep dose-response curve is another characteristic often associated with aggregating inhibitors. The sharp transition from no inhibition to complete inhibition can reflect the critical concentration at which the compound begins to form aggregates. This behavior is distinct from the typical Michaelis-Menten kinetics observed with well-behaved, specific inhibitors.
Q3: The inhibitory potency of this compound seems to increase with pre-incubation time. Why is this occurring?
Time-dependent inhibition can be a feature of promiscuous inhibitors that form aggregates.[1][2][3] The process of aggregation may not be instantaneous and can evolve over time, leading to a gradual increase in the number or size of inhibitory particles. This results in a more pronounced inhibitory effect after a pre-incubation period of the compound with the target protein before substrate addition.
Q4: I've noticed a significant loss of inhibition when I include a non-ionic detergent in my assay buffer. What does this suggest?
The attenuation or elimination of inhibitory activity in the presence of a mild, non-ionic detergent (e.g., Triton X-100 or Tween-20) is a strong indicator of aggregation-based inhibition.[1][2] Detergents can disrupt the formation of colloidal aggregates, thereby releasing the sequestered enzyme and restoring its activity. This is a key control experiment to differentiate between true inhibitors and promiscuous aggregators.
Q5: How can I definitively confirm if this compound is forming aggregates under my assay conditions?
The most direct method to confirm compound aggregation is through biophysical techniques such as Dynamic Light Scattering (DLS).[4] DLS can detect the presence of sub-micron sized particles in a solution. Observing particles in the size range of 30-400 nm for this compound in your assay buffer, which are absent in the buffer alone, would provide strong evidence for aggregation.[1][2]
Troubleshooting Guide for Suspected this compound Assay Interference
If you suspect that this compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
Initial Compound and Assay Checks
-
Solubility: Visually inspect your highest concentration wells for any signs of precipitation. Poor solubility can lead to false-positive results.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could be responsible for the observed activity.
-
Assay Controls: Run controls to rule out direct interference with your detection method (e.g., fluorescence quenching or enhancement). This can be done by adding the compound after the enzymatic reaction has been stopped.[5]
Key Experiments to Identify Promiscuous Inhibition
If initial checks do not resolve the issue, perform the following experiments to test for aggregation-based inhibition.
| Experiment | Purpose | Expected Outcome for an Aggregator |
| Detergent Test | To determine if inhibition is dependent on aggregate formation. | A significant rightward shift in the IC50 value (loss of potency) in the presence of a non-ionic detergent. |
| Enzyme Concentration Test | To assess the stoichiometry of inhibition. | The IC50 value will increase linearly with an increase in enzyme concentration. |
| Time-Dependence Test | To check if inhibition develops over time. | Increased inhibitory potency with longer pre-incubation times of the compound and enzyme. |
| Dynamic Light Scattering (DLS) | To directly detect the presence of aggregates. | Detection of particles in the 30-400 nm range in solutions containing this compound at concentrations where inhibition is observed.[1][2] |
Data Presentation: Expected Results for an Aggregating Inhibitor
The following tables present hypothetical data to illustrate the expected outcomes of key troubleshooting experiments for an aggregating compound compared to a well-behaved inhibitor.
Table 1: Hypothetical Effect of Detergent on the IC50 of this compound
| Compound | Assay Condition | IC50 (µM) |
| This compound | Standard Buffer | 5 |
| Standard Buffer + 0.01% Triton X-100 | > 100 | |
| Well-Behaved Inhibitor | Standard Buffer | 2 |
| Standard Buffer + 0.01% Triton X-100 | 2.5 |
Table 2: Hypothetical Effect of Enzyme Concentration on the IC50 of this compound
| Compound | Enzyme Concentration | IC50 (µM) |
| This compound | 1X | 5 |
| 5X | 25 | |
| 10X | 50 | |
| Well-Behaved Inhibitor | 1X | 2 |
| 5X | 2.2 | |
| 10X | 2.4 |
Experimental Protocols
Protocol 1: Detergent Test for Promiscuous Inhibition
-
Prepare Assay Buffers: Prepare two sets of your standard assay buffer: one without detergent and one containing a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-containing and detergent-free buffers.
-
Assay Procedure: Perform your standard enzyme inhibition assay in parallel using both sets of buffers and compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of detergent. A significant increase in the IC50 value in the presence of detergent suggests aggregation.
Protocol 2: Varying Enzyme Concentration Assay
-
Prepare Enzyme Solutions: Prepare your enzyme at several different concentrations (e.g., 1X, 5X, and 10X of the standard concentration) in your assay buffer.
-
Assay Procedure: For each enzyme concentration, perform a full dose-response experiment with this compound. Ensure that the substrate concentration is well below the Km for the enzyme to maintain assay sensitivity.
-
Data Analysis: Calculate the IC50 value for this compound at each enzyme concentration. Plot the IC50 values as a function of enzyme concentration. A linear relationship is indicative of aggregation-based inhibition.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare samples of this compound in your assay buffer at concentrations where you observe inhibition. Also, prepare a buffer-only control.
-
DLS Measurement: Analyze the samples using a DLS instrument according to the manufacturer's instructions.
-
Data Interpretation: Compare the DLS results for the this compound samples to the buffer-only control. The presence of particles in the 30-400 nm size range for the compound-containing samples is strong evidence of aggregation.[1][2][4]
Visualizations
Caption: Hypothesized mechanism of promiscuous inhibition by this compound.
Caption: Experimental workflow for troubleshooting suspected assay interference.
Caption: Logical relationship for interpreting results from troubleshooting experiments.
References
Technical Support Center: Interpreting Unexpected Phenotypes with BMS-337197
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes when working with BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer. This depletion primarily affects rapidly proliferating cells, which have a high demand for nucleotides, leading to a cytostatic (growth-inhibiting) effect and in some cases, apoptosis (programmed cell death).
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism as an IMPDH inhibitor, the expected cellular effects of this compound include:
-
Inhibition of cell proliferation: This is the most common and expected outcome, particularly in rapidly dividing cells like cancer cells or activated lymphocytes.
-
Cell cycle arrest: Depletion of GTP can lead to arrest at various stages of the cell cycle.
-
Induction of apoptosis: Prolonged GTP starvation can trigger programmed cell death.
-
Changes in gene expression: As GTP is crucial for RNA synthesis, global changes in transcription can be anticipated.
Q3: Are there different isoforms of IMPDH, and does this compound show selectivity?
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results that researchers may encounter during their experiments with this compound and provides guidance on how to interpret and troubleshoot them.
Issue 1: Resistance or Insensitivity to this compound in a Proliferating Cell Line
-
Question: My cancer cell line, which I expected to be sensitive, shows minimal response to this compound even at high concentrations. What could be the reason?
-
Answer:
-
Upregulation of the Salvage Pathway: Cells can compensate for the inhibition of de novo guanine synthesis by upregulating the purine salvage pathway. This pathway recycles guanine and guanosine from the extracellular environment or from nucleic acid breakdown to produce GTP.
-
Troubleshooting:
-
Supplement with Guanosine: To confirm if the salvage pathway is compensating, co-treat your cells with this compound and an excess of guanosine. If the cytotoxic/cytostatic effects of this compound are rescued, it strongly suggests the phenotype is on-target and that the cells are utilizing the salvage pathway for survival.
-
Culture Media Composition: Check the formulation of your cell culture medium for the presence of guanine or guanosine, which could inadvertently support the salvage pathway.
-
-
-
High Expression of IMPDH: Overexpression of the target enzyme, IMPDH, can lead to resistance.
-
Troubleshooting:
-
Assess IMPDH Expression: Analyze the protein levels of IMPDH1 and IMPDH2 in your resistant cell line via Western blot and compare them to sensitive cell lines.
-
-
-
Drug Efflux: The cells might be actively pumping out the compound through multidrug resistance (MDR) transporters.
-
Troubleshooting:
-
Use MDR Inhibitors: Co-treat with known inhibitors of common MDR pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound is restored.
-
-
-
Issue 2: Unexpected Pro-inflammatory Response or Changes in Cell Adhesion
-
Question: I observed an increase in inflammatory markers and changes in cell adhesion properties after treating my cells with this compound, which seems counterintuitive for a compound expected to be immunosuppressive.
-
Answer:
-
Activation of Toll-Like Receptor (TLR) Signaling: A documented "unexpected effect" of IMPDH inhibitors is the overactivation of the TLR signaling pathway, particularly in hematopoietic cells. This can lead to the upregulation of pro-inflammatory cytokines and cell adhesion molecules like VCAM1.
-
Troubleshooting:
-
Profile Inflammatory Markers: Use qPCR or ELISA to measure the expression of key TLR pathway-associated genes and cytokines (e.g., TNF-α, IL-6, VCAM1).
-
Inhibit TLR Signaling: To confirm the involvement of this pathway, use a known TLR inhibitor in combination with this compound and observe if the pro-inflammatory phenotype is reversed.
-
-
-
Issue 3: Evidence of DNA Damage and Replication Stress
-
Question: My cells are showing markers of DNA damage (e.g., γH2AX foci) and replication stress after treatment with this compound. Is this an expected off-target effect?
-
Answer:
-
On-Target Effect of Nucleotide Depletion: This is likely an on-target consequence of GTP depletion. DNA replication is highly sensitive to the balance of nucleotide pools. Insufficient GTP can lead to the stalling of replication forks, which in turn causes DNA replication stress and can result in DNA double-strand breaks.
-
Troubleshooting:
-
Guanosine Rescue: Similar to troubleshooting resistance, a guanosine rescue experiment should alleviate the DNA damage phenotype if it is caused by on-target IMPDH inhibition.
-
Assess Replication Fork Dynamics: Techniques like DNA fiber analysis can be used to directly measure the effects on replication fork speed and stalling.
-
-
-
Quantitative Data Summary
As specific off-target activity data for this compound is not publicly available, the following table presents a hypothetical example of how such data could be structured. Researchers are encouraged to perform their own off-target profiling.
Table 1: Hypothetical Off-Target Profile for this compound
| Target Class | Specific Target | Activity (IC50/Ki) | Potential Unexpected Phenotype |
| Primary Target | IMPDH2 | ++ | Anticipated anti-proliferative effect |
| Primary Target | IMPDH1 | + | Potential for effects in non-proliferating cells |
| Kinase | Kinase X | > 10 µM | Unlikely to be a primary off-target |
| GPCR | Receptor Y | 5 µM | Moderate potential for altered signaling |
| Ion Channel | Channel Z | > 20 µM | Low potential for off-target effects |
Note: This table is for illustrative purposes only. The activity levels (++ for high, + for moderate) are hypothetical.
Experimental Protocols
Protocol 1: Guanosine Rescue Assay
Objective: To determine if an observed phenotype is due to on-target inhibition of IMPDH.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment:
-
Prepare a dose-response curve of this compound.
-
Prepare a second set of the same dose-response curve that is co-treated with a final concentration of 100 µM guanosine.
-
Include vehicle control and guanosine-only control wells.
-
-
Incubation: Incubate the cells for a period appropriate to observe the phenotype of interest (e.g., 48-72 hours for proliferation assays).
-
Assay: Perform the relevant assay to measure the phenotype (e.g., MTT or CellTiter-Glo for viability, immunofluorescence for DNA damage markers).
-
Analysis: Compare the dose-response curves with and without guanosine. A rightward shift in the curve in the presence of guanosine indicates that the phenotype is on-target.
Protocol 2: Western Blot for IMPDH Expression and Signaling Pathways
Objective: To assess the expression of IMPDH isoforms and the activation state of relevant signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Probe with primary antibodies against IMPDH1, IMPDH2, p-Akt, Akt, p-mTOR, mTOR, β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Caption: The central role of IMPDH in the de novo purine synthesis pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
Validation & Comparative
A Comparative Guide to IMPDH Inhibitors: BMS-337197 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention targeting nucleotide metabolism, inosine monophosphate dehydrogenase (IMPDH) stands out as a critical enzyme. Its pivotal role in the de novo synthesis of guanine nucleotides makes it a prime target for a range of therapeutic agents, including immunosuppressants, antivirals, and anti-cancer drugs. This guide provides a detailed comparison of BMS-337197, a potent IMPDH inhibitor, with other well-established inhibitors: Mycophenolic Acid (MPA), Ribavirin, and Mizoribine. The comparison is supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Comparison of IMPDH Inhibitors
The potency of IMPDH inhibitors is a key determinant of their therapeutic efficacy. The following table summarizes the available quantitative data for this compound and other prominent IMPDH inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 / Ki | Mechanism of Inhibition | Reference |
| This compound | IMPDH | Low Nanomolar Potency | Not explicitly stated | [1][2] |
| Mycophenolic Acid (MPA) | IMPDH Type I | Ki: 11 nM | Uncompetitive | [3] |
| IMPDH Type II | Ki: 6 nM | Uncompetitive | [3] | |
| Human T-lymphoblast CEM cell line | EC50: 0.24 µM | - | [4] | |
| Ribavirin-5'-monophosphate | IMPDH | Ki: 250 nM | Competitive | [5] |
| Mizoribine Monophosphate (MZP) | Human IMPDH Type II | Ki: 4 nM | Competitive (Transition State Analogue) | [6] |
| E. coli IMPDH | Ki: 0.5 nM | Competitive (Transition State Analogue) | [6] | |
| Lymphocyte Proliferation | IC50: 100 µM | - | [7] |
In-Depth Inhibitor Profiles
This compound
Mycophenolic Acid (MPA)
Mycophenolic acid is a well-established, potent, and uncompetitive inhibitor of both IMPDH type I and type II isoforms.[3] As an uncompetitive inhibitor, MPA binds to the enzyme-substrate complex, specifically the E-XMP* intermediate, preventing the release of the product, xanthosine monophosphate (XMP).[8] This mechanism leads to the depletion of guanine nucleotides, which is particularly effective in inhibiting the proliferation of lymphocytes that rely heavily on the de novo purine synthesis pathway.[9] Clinically, MPA is widely used as an immunosuppressant in organ transplantation to prevent rejection.[9]
Ribavirin
Ribavirin is a synthetic guanosine analog that, upon intracellular phosphorylation to its active form, ribavirin-5'-monophosphate, acts as a competitive inhibitor of IMPDH.[5] By mimicking the natural substrate, inosine monophosphate (IMP), it competes for the active site of the enzyme.[5] This inhibition leads to a reduction in the intracellular pool of guanine triphosphate (GTP), which is essential for viral RNA synthesis and capping.[10] Consequently, ribavirin exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[5]
Mizoribine
Mizoribine is another purine nucleoside analog that, after being converted to its active 5'-monophosphate form (MZP), potently inhibits IMPDH.[6] MZP acts as a transition-state analogue, binding tightly to the enzyme and mimicking the transition state of the reaction, thereby competitively inhibiting the enzyme.[6] Similar to other IMPDH inhibitors, its primary effect is the depletion of guanine nucleotides, leading to the suppression of T and B lymphocyte proliferation.[11] Mizoribine is used as an immunosuppressant, particularly in the context of renal transplantation and for the treatment of certain autoimmune diseases like lupus nephritis and rheumatoid arthritis.[11]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the IMPDH signaling pathway and a general experimental workflow for assessing IMPDH inhibitors.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment of IMPDH inhibitors. Below is a detailed methodology for a typical in vitro IMPDH inhibition assay.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human IMPDH enzyme.
Materials:
-
Purified recombinant human IMPDH type II enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA
-
Substrate 1: Inosine-5'-monophosphate (IMP) solution (e.g., 10 mM stock in assay buffer)
-
Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+) solution (e.g., 10 mM stock in assay buffer)
-
Test Compounds: this compound, Mycophenolic Acid, Ribavirin, Mizoribine (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
IMP solution (final concentration, e.g., 10 µM)
-
NAD+ solution (final concentration, e.g., 100 µM)
-
-
Enzyme Addition and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of purified IMPDH enzyme to each well. The final reaction volume is typically 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This guide provides a comparative overview of this compound and other key IMPDH inhibitors based on currently available data. Further research, particularly the public disclosure of detailed experimental results for this compound, will be crucial for a more definitive and direct comparison of its performance against established therapeutic agents.
References
- 1. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.cn [abcam.cn]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. medkoo.com [medkoo.com]
- 11. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Gauging the Specificity of BMS-337197: A Guide to Assessing Cross-Reactivity with Other Dehydrogenases
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted inhibitor is paramount to predicting its potential therapeutic window and off-target effects. BMS-337197 has been identified as a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] This guide provides a framework for evaluating the cross-reactivity of this compound against other dehydrogenases, a crucial step in its preclinical characterization.
While specific experimental data on the comprehensive cross-reactivity of this compound with a broad panel of dehydrogenases is not extensively available in the public domain, this guide outlines the established methodologies and data presentation standards for conducting such an investigation. The principles and protocols described herein are applicable to the assessment of any small molecule inhibitor targeting a specific dehydrogenase.
Comparative Analysis of Inhibitor Potency
A primary step in assessing cross-reactivity is to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target, IMPDH, and a selection of other relevant dehydrogenases. The choice of dehydrogenases for screening should ideally include enzymes that share structural homology with IMPDH or are involved in critical metabolic pathways, to anticipate potential off-target interactions.
A hypothetical comparison table is presented below to illustrate how such data would be structured for a clear and concise comparison.
| Enzyme Target | Class | Substrate | IC50 (nM) of this compound |
| IMPDH2 (Human) | Oxidoreductase | Inosine-5'-monophosphate | [Insert Known Value] |
| Lactate Dehydrogenase (LDH) | Oxidoreductase | Lactate | [Hypothetical Value] |
| Malate Dehydrogenase (MDH) | Oxidoreductase | Malate | [Hypothetical Value] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Oxidoreductase | Glucose-6-phosphate | [Hypothetical Value] |
| Glutamate Dehydrogenase (GLUD1) | Oxidoreductase | Glutamate | [Hypothetical Value] |
| Alcohol Dehydrogenase (ADH) | Oxidoreductase | Ethanol | [Hypothetical Value] |
Note: The IC50 values against dehydrogenases other than IMPDH are hypothetical and serve as placeholders to illustrate the desired data presentation format.
Experimental Protocols for Assessing Dehydrogenase Inhibition
To generate the comparative data presented above, a standardized enzymatic assay protocol is essential. The following section details a generalizable methodology for measuring the inhibitory activity of this compound against a panel of dehydrogenases.
Principle of the Assay
The activity of most NAD(P)+-dependent dehydrogenases can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the production of NAD(P)H. An inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Materials and Reagents
-
Purified recombinant human dehydrogenases (IMPDH2, LDH, MDH, G6PD, GLUD1, ADH, etc.)
-
This compound (with a confirmed identity and purity)
-
Substrates for each dehydrogenase (e.g., inosine-5'-monophosphate, lactate, malate, etc.)
-
Cofactors: NAD+ or NADP+ (as required by the specific dehydrogenase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing appropriate salts and additives)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Enzyme Preparation : Prepare working solutions of each dehydrogenase in the assay buffer to a final concentration that yields a linear reaction rate for at least 15-20 minutes.
-
Inhibitor Preparation : Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Mixture : In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Dehydrogenase enzyme
-
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and cofactor (NAD+/NADP+) mixture to each well.
-
Kinetic Measurement : Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes using a microplate spectrophotometer.
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each dehydrogenase.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing cross-reactivity, the following diagram illustrates the key steps involved.
Figure 1. A schematic overview of the experimental workflow for assessing the cross-reactivity of this compound against a panel of dehydrogenases.
Conclusion
The comprehensive profiling of this compound against a diverse panel of dehydrogenases is a critical exercise in drug development. While the primary target is IMPDH, understanding its activity, or lack thereof, against other NAD(P)+-dependent oxidoreductases will provide invaluable insights into its selectivity and potential for off-target effects. The methodologies and data presentation formats outlined in this guide provide a standardized approach to this essential aspect of preclinical drug characterization, enabling a more informed assessment of the therapeutic potential of this compound. Researchers are encouraged to apply these principles to generate robust and comparable data to build a comprehensive selectivity profile for this and other dehydrogenase inhibitors.
References
A Comparative Guide to the Antiviral Activity of BMS-337197 and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral mechanisms of BMS-337197 and Ribavirin. While both compounds are recognized as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, the extent of publicly available data on their antiviral activity differs significantly. This document summarizes the known mechanisms of action and provides available quantitative data for Ribavirin, alongside a generalized experimental protocol for assessing antiviral efficacy.
Introduction
Ribavirin is a well-established broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its multifaceted mechanism of action has been extensively studied. This compound is also known as an IMPDH inhibitor; however, specific data regarding its antiviral activity, target viruses, and potency are not widely available in the public domain.[3][4] This guide, therefore, focuses on a mechanistic comparison and provides a framework for the potential evaluation of such compounds.
Mechanism of Action
This compound: An IMPDH Inhibitor
This compound is identified as an inhibitor of the inosine monophosphate dehydrogenase (IMPDH) enzyme.[3][4] IMPDH is a critical enzyme in the de novo synthesis pathway of guanine nucleotides.[5][6][7] By inhibiting IMPDH, this compound is presumed to deplete the intracellular pools of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis.[5][7] This depletion of the nucleotide building blocks necessary for viral replication is the basis of its expected antiviral effect.[7]
Ribavirin: A Multi-Modal Antiviral Agent
Ribavirin also functions as an IMPDH inhibitor, similar to this compound.[2][5][6] However, its antiviral activity is attributed to several distinct mechanisms:
-
IMPDH Inhibition: As a primary mechanism, Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular GTP pools.[1][2][6] This reduction in available guanine nucleotides hinders viral nucleic acid synthesis.[5][6]
-
Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of Ribavirin (RTP) can directly inhibit the RNA-dependent RNA polymerase of several viruses, preventing the elongation of the viral RNA chain.[1][2][8]
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral genome in place of natural nucleotides.[1][5] This incorporation leads to an increase in mutations, a phenomenon termed "error catastrophe," which results in the production of non-viable viral particles.[5][8]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 (pro-inflammatory) response, which can enhance the clearance of viral infections.[5]
Quantitative Data on Antiviral Activity
Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for Ribavirin against a selection of viruses from in vitro studies.
| Virus | Cell Line | EC50 / IC50 (µg/mL) | Reference |
| Respiratory Syncytial Virus (RSV) | HeLa | 1.38 - 5.3 | [9] |
| Influenza A Virus (H1N1) | MDCK | >133 | [9] |
| Influenza B Virus | MDCK | >145 | [9] |
| Parainfluenza Virus Type 3 (hPIV3) | Vero | 9.4 ± 6.1 | [10] |
| Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 | [10] |
| Vesicular Stomatitis Virus (VSV) | Vero | 2250 µM | [11] |
| Sendai Virus (SeV) | Vero | 1550 µM | [11] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | ~40 µM (~9.77 µg/mL) | [12] |
Note: EC50 and IC50 values can vary significantly depending on the cell line, viral strain, and experimental conditions.
Experimental Protocols
A generalized protocol for an in vitro antiviral assay to determine the EC50 of a compound is described below. This protocol is based on common methodologies used for testing antiviral agents like Ribavirin.
Objective: To determine the concentration of a test compound (e.g., this compound or Ribavirin) that inhibits viral replication by 50% (EC50) in a cell-based assay.
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero, MDCK, HeLa, HEp-2).
-
Virus: A specific strain of the virus to be tested.
-
Test Compounds: this compound and Ribavirin, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.
-
96-well plates.
-
Reagents for assessing cell viability or viral replication:
-
For Cytopathic Effect (CPE) Reduction Assay: Crystal violet or Neutral Red stain.
-
For Plaque Reduction Assay: Agarose or methylcellulose overlay.
-
For Viral Yield Reduction Assay: Reagents for qPCR to quantify viral RNA.
-
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted compounds to the wells in triplicate.
-
Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).
-
Infect the wells (except for the cell control) with the virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for the virus to replicate and cause a cytopathic effect or produce a measurable amount of viral progeny (typically 2-5 days).
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay:
-
Fix the cells with formalin.
-
Stain the cells with crystal violet.
-
Elute the dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
-
Plaque Reduction Assay:
-
After an initial adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict virus spread to adjacent cells.
-
After incubation, fix and stain the cells to visualize and count the plaques.
-
-
Viral Yield Reduction Assay:
-
Harvest the cell culture supernatant at the end of the incubation period.
-
Extract viral RNA and perform quantitative PCR (qPCR) to determine the viral load.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Similarly, determine the 50% cytotoxic concentration (CC50) by treating uninfected cells with the same serial dilutions of the compound.
-
Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Signaling Pathway of IMPDH Inhibition
Caption: Mechanism of IMPDH inhibition by this compound and Ribavirin to block viral replication.
Experimental Workflow for In Vitro Antiviral Assay
Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound.
Conclusion
Both this compound and Ribavirin are inhibitors of IMPDH, a key enzyme for viral replication. This shared mechanism suggests that this compound has the potential for broad-spectrum antiviral activity. However, Ribavirin's efficacy is enhanced by its ability to act through multiple mechanisms, including direct polymerase inhibition and lethal mutagenesis.
A comprehensive comparison of the antiviral performance of these two compounds is currently limited by the lack of publicly available data for this compound. Further in vitro and in vivo studies are necessary to elucidate the specific antiviral profile, potency, and spectrum of activity of this compound. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such evaluations. For researchers in the field, the potential of novel IMPDH inhibitors like this compound warrants further investigation to determine their place in the landscape of antiviral therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of BMS-337197 and Mizoribine as IMPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inosine monophosphate dehydrogenase (IMPDH) inhibitors: BMS-337197 and Mizoribine. While both compounds target the same key enzyme in the de novo purine synthesis pathway, they differ significantly in their developmental stage and the available supporting data. Mizoribine is a clinically approved immunosuppressant, whereas this compound is a potent research compound with limited publicly available data.
Mechanism of Action and Signaling Pathway
Both this compound and Mizoribine exert their primary effect by inhibiting IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This pathway is crucial for the proliferation of cells, particularly lymphocytes, which are highly dependent on it. By blocking IMPDH, these inhibitors deplete the intracellular pool of guanosine triphosphate (GTP), leading to a halt in DNA and RNA synthesis and subsequent suppression of lymphocyte proliferation. This mechanism underlies their immunosuppressive and potential anti-proliferative activities.
Figure 1. Signaling pathway of IMPDH inhibition.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and Mizoribine. It is important to note that a direct head-to-head comparative study is not available in the public domain. The data for this compound is based on a closely related analog from the same chemical series.
| Parameter | This compound (or related analog) | Mizoribine |
| Target | Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine Monophosphate Dehydrogenase (IMPDH) |
| Potency (IC50/Ki) | IC50 = 30 nM (for indole 3j, a potent analog)[1] | Ki = 8 nM (for Mizoribine 5'-monophosphate against human IMPDH1) |
| Clinical Use | Research Compound | Clinically approved immunosuppressant |
Experimental Protocols
In Vitro IMPDH Inhibition Assay
A standard experimental approach to determine the in vitro inhibitory activity of compounds against IMPDH involves monitoring the production of NADH, a product of the enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IMPDH.
Materials:
-
Purified recombinant human IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA
-
Substrate solution: Inosine monophosphate (IMP)
-
Cofactor solution: Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (this compound or Mizoribine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the IMP substrate.
-
Enzyme Addition: Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over a set period. The rate of increase in absorbance corresponds to the rate of NADH formation.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Figure 2. Experimental workflow for an IMPDH inhibition assay.
Comparative Efficacy in Clinical and Preclinical Settings
Mizoribine:
Mizoribine has a well-documented clinical history as an immunosuppressive agent for the treatment of various autoimmune diseases.
-
Lupus Nephritis: In a randomized clinical trial, oral mizoribine was found to be noninferior to intravenous cyclophosphamide for induction therapy in patients with active lupus nephritis.[2][3][4] The total remission rates at 52 weeks were 66.1% for the mizoribine group and 76.8% for the cyclophosphamide group.[3][4] Studies have also suggested that maintaining an optimal blood concentration of mizoribine is important for its clinical efficacy in treating lupus nephritis.[5]
-
Rheumatoid Arthritis: Mizoribine has demonstrated efficacy in patients with rheumatoid arthritis.[6] In a study of patients who had an insufficient response to infliximab, mizoribine pulse therapy resulted in a moderate or good European League Against Rheumatism (EULAR) response in 70% of patients at weeks 12-16 and 50% at weeks 20-24.[7][8] Single-dose daily administration has also been shown to be a useful therapeutic option.[9][10]
This compound:
This compound is a research compound and, as such, lacks clinical data. Its development has focused on a series of novel indole-based inhibitors of IMPDH.[11][12] One potent analog in this series, indole 3j, demonstrated an IC50 value of 30 nM against IMPDH type II, indicating high potency at the enzyme level.[1] The preclinical development of this series suggests a focus on identifying potent and selective inhibitors with improved pharmacological properties. However, without in vivo efficacy data or clinical trial results, a direct comparison of the therapeutic efficacy of this compound with Mizoribine is not possible.
Summary and Conclusion
Both this compound and Mizoribine are inhibitors of IMPDH, a critical enzyme for lymphocyte proliferation. Mizoribine is a clinically established immunosuppressant with proven efficacy in conditions such as lupus nephritis and rheumatoid arthritis.[2][4][6][7] In contrast, this compound is a potent preclinical compound.[13] While in vitro data for a closely related analog of this compound suggests high potency against IMPDH, a comprehensive evaluation of its therapeutic efficacy requires further in vivo studies and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Mizoribine Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 3. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mizoribine or Cyclophosphamide for Lupus Nephritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mizoribine in the treatment of rheumatoid arthritis and juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of mizoribine pulse therapy in patients with rheumatoid arthritis who show a reduced or insufficient response to infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of mizoribine pulse therapy in patients with rheumatoid arthritis who show a reduced or insufficient response to infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of single-dose mizoribine for patients with rheumatoid arthritis: results at 6 months after switching from a multiple-dose regimen without a change in total daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of mizoribine by one single dose administration for patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel indole-based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel indole inhibitors of IMPDH from fragments: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Target Engagement of the IMPDH Inhibitor BMS-337197 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BMS-337197, a known inhibitor of inosine monophosphate dehydrogenase (IMPDH). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the underlying pathways and experimental workflows.
Introduction to this compound and its Target: IMPDH
This compound is a small molecule inhibitor targeting inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a key rate-limiting step in the production of guanosine triphosphate (GTP). GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, inhibiting IMPDH can lead to the depletion of intracellular guanine nucleotide pools, resulting in cytostatic or cytotoxic effects, particularly in rapidly proliferating cells such as lymphocytes and cancer cells. This makes IMPDH an attractive target for immunosuppressive, antiviral, and anticancer therapies.
Validating that a compound like this compound engages its intended target, IMPDH, within a cellular context is a critical step in drug development. Target engagement assays confirm that the compound reaches its target in the complex intracellular environment and exerts its inhibitory effect. This guide compares several widely accepted methods for validating IMPDH target engagement.
Comparative Analysis of IMPDH Inhibitors
To provide a comprehensive overview, this section compares this compound with other well-characterized IMPDH inhibitors. The table below summarizes their reported cellular potencies.
| Compound | Target | Mechanism of Action | Cellular Potency (IC50/EC50) | Reference |
| This compound | IMPDH | Not explicitly detailed in public literature | Data not publicly available | N/A |
| Mycophenolic Acid (MPA) | IMPDH | Uncompetitive inhibitor, binds to the NAD+ site | ~0.24 µM (EC50) | [1] |
| Mizoribine | IMPDH | Competitive inhibitor, mimics IMP | ~100 µM (IC50) | [2][3][4] |
| Ribavirin | IMPDH | Competitive inhibitor (as monophosphate), mimics IMP | 44 µM (IC50 against HBV) | [5] |
Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with IMPDH in a cellular environment. This section details the protocols for three key experimental approaches: Cellular Thermal Shift Assay (CETSA), LC-MS/MS-based quantification of intracellular nucleotides, and a direct IMPDH enzyme activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line or primary lymphocytes) to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blot analysis using a primary antibody specific for IMPDH.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures for both vehicle and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
LC-MS/MS Quantification of Intracellular Nucleotides
This method provides a direct readout of the functional consequence of IMPDH inhibition by measuring the levels of its substrate (IMP) and downstream products (GMP). Inhibition of IMPDH is expected to cause an accumulation of IMP and a depletion of GMP.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with vehicle or a concentration range of this compound for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and collect the cell lysate/extraction mixture.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleotides using a suitable column (e.g., a C18 column with an ion-pairing agent).
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of IMP and GMP.
-
Include stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the intracellular concentrations of IMP and GMP, normalizing to cell number or total protein content.
-
Compare the levels of IMP and GMP in this compound-treated cells to vehicle-treated controls.
-
IMPDH Enzyme Activity Assay in Cell Lysates
This biochemical assay directly measures the enzymatic activity of IMPDH in lysates from cells treated with the inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Treat cultured cells with this compound or vehicle as described previously.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer that preserves enzyme activity (e.g., a buffer containing Tris-HCl, EDTA, and protease inhibitors).
-
-
Enzyme Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
Add a known amount of cell lysate to a reaction mixture containing the substrates IMP and NAD+.
-
Monitor the production of NADH over time, which can be measured by the increase in absorbance at 340 nm.
-
Alternatively, a coupled-enzyme assay can be used where the product XMP is further converted, leading to a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Compare the IMPDH activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the extent of inhibition.
-
Signaling Pathway
Conclusion
Validating the cellular target engagement of this compound is a crucial step in its development as a potential therapeutic agent. This guide has provided a comparative overview of methodologies, including Cellular Thermal Shift Assay, LC-MS/MS-based nucleotide quantification, and direct enzyme activity assays. Each method offers a different and complementary perspective on target engagement. For robust validation, it is recommended to use a combination of these techniques to confirm direct binding and the functional consequence of IMPDH inhibition by this compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Isoform-Specific Landscape of IMPDH Inhibition: A Comparative Analysis of BMS-337197
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between a therapeutic compound and its molecular targets is paramount. This guide provides a comparative analysis of the effects of BMS-337197, a known inhibitor of inosine monophosphate dehydrogenase (IMPDH), on the two isoforms of this critical enzyme, IMPDH1 and IMPDH2.
Inosine monophosphate dehydrogenase (IMPDH) serves as the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is essential for DNA and RNA synthesis, signal transduction, and other fundamental cellular processes. Humans express two isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% sequence identity.[2] While IMPDH1 is constitutively expressed and plays a "housekeeping" role, IMPDH2 is often upregulated in proliferating cells, including cancer cells and activated lymphocytes, making it a key target for immunosuppressive and anti-cancer therapies.[1][2]
This compound has been identified as a potent inhibitor of IMPDH. However, a detailed, publicly available quantitative comparison of its inhibitory activity against IMPDH1 and IMPDH2 is not readily found in the scientific literature. This guide, therefore, aims to provide a framework for such a comparison, drawing upon established experimental protocols and the known characteristics of the IMPDH isoforms.
Quantitative Analysis of IMPDH Inhibition
A direct comparison of the inhibitory potential of this compound against IMPDH1 and IMPDH2 would typically involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each isoform. While specific data for this compound is not available, the following table illustrates how such a comparison would be presented.
| Parameter | IMPDH1 | IMPDH2 | Fold Selectivity (IMPDH1/IMPDH2) |
| IC50 (nM) | Data not available | Data not available | Data not available |
| Ki (nM) | Data not available | Data not available | Data not available |
| Table 1: Comparative Inhibitory Activity of this compound against IMPDH1 and IMPDH2. This table is a template pending the availability of experimental data. |
Experimental Protocols
The determination of IC50 and Ki values for an IMPDH inhibitor like this compound relies on robust enzymatic assays. A common method is a spectrophotometric assay that measures the rate of NADH production, a product of the IMPDH-catalyzed reaction.
IMPDH Activity Assay Protocol
This protocol is a generalized procedure for measuring IMPDH activity and can be adapted for inhibitor screening.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.
-
Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).
-
Enzymes: Recombinant human IMPDH1 and IMPDH2.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of IMPDH enzyme (either IMPDH1 or IMPDH2), and varying concentrations of the inhibitor, this compound.
-
Pre-incubate the enzyme and inhibitor for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates, IMP and NAD+.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.
3. Data Analysis:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
To determine the inhibition constant (Ki), the assay is performed at multiple substrate concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
Visualizing the Cellular Context
Understanding the broader biochemical context is crucial for interpreting the effects of IMPDH inhibition. The following diagrams illustrate the de novo purine biosynthesis pathway and a general workflow for evaluating enzyme inhibitors.
References
Synergistic Potential of IMPDH Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inhibition of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides, has shown promise as an anticancer strategy.[1][2] The depletion of GTP pools by IMPDH inhibitors can induce cell cycle arrest and apoptosis in cancer cells, which are often more reliant on this pathway than normal cells.[1][2] The synergistic potential of these inhibitors with conventional chemotherapy is an area of active investigation, with promising results in preclinical models of various cancers, most notably glioblastoma.[3][4]
Synergistic Effects of IMPDH Inhibitors with Chemotherapeutic Agents in Glioblastoma
Recent studies have highlighted the ability of the IMPDH inhibitor mycophenolic acid (MPA) to synergize with several standard-of-care chemotherapeutics in glioblastoma multiforme (GBM) cell lines. This synergy is often attributed to the multifaceted impact of IMPDH inhibition on key cellular processes that contribute to chemoresistance.[3][4]
Quantitative Data Summary
The following table summarizes the synergistic interactions observed between MPA and various chemotherapeutic agents in U87 and U251 glioblastoma cell lines. The combination index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
| Combination | Cell Line | Combination Index (CI) | Level of Synergy | Reference |
| Mycophenolic Acid (MPA) + BCNU | U87 | < 0.1 | Strong Synergy | [3][4] |
| Mycophenolic Acid (MPA) + BCNU | U251 | < 0.3 | Strong Synergy | [3][4] |
| Mycophenolic Acid (MPA) + Irinotecan | U87 | < 0.3 | Strong Synergy | [3] |
| Mycophenolic Acid (MPA) + Irinotecan | U251 | 0.3 - 0.7 | Moderate Synergy | [3] |
| Mycophenolic Acid (MPA) + Oxaliplatin | U87 | < 0.3 | Strong Synergy | [3] |
| Mycophenolic Acid (MPA) + Oxaliplatin | U251 | 0.3 - 0.7 | Moderate Synergy | [3] |
| Mycophenolic Acid (MPA) + Paclitaxel | U87 | < 0.3 | Strong Synergy | [3] |
| Mycophenolic Acid (MPA) + Paclitaxel | U251 | 0.3 - 0.7 | Moderate Synergy | [3] |
| Mycophenolic Acid (MPA) + Temozolomide (TMZ) | U87 | 0.7 - 0.85 | Slight Synergy | [3] |
| Mycophenolic Acid (MPA) + Temozolomide (TMZ) | U251 | 0.3 - 0.7 | Moderate Synergy | [3] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the synergistic effects of IMPDH inhibitors.
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U87 and U251.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drugs: Mycophenolic acid and chemotherapeutic agents (BCNU, irinotecan, oxaliplatin, paclitaxel, temozolomide) are dissolved in appropriate solvents (e.g., DMSO) to create stock solutions.
Cytotoxicity and Synergy Assays
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the IMPDH inhibitor, the chemotherapeutic agent, or a combination of both at a constant ratio.
-
Incubation: Treated cells are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The dose-response curves for each drug and the combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of IMPDH inhibitors with chemotherapeutic agents are believed to be mediated through the modulation of key signaling pathways involved in cell survival, DNA repair, and telomere maintenance.
Caption: Proposed mechanism of synergy between IMPDH inhibitors and chemotherapeutic agents.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic potential of a drug combination in vitro.
Caption: A standard in vitro workflow for assessing drug synergy.
Conclusion
The available evidence for IMPDH inhibitors as a class strongly suggests that they can act as potent synergistic partners for a range of chemotherapeutic agents, particularly in the context of glioblastoma. The mechanisms underlying this synergy, including the downregulation of key resistance factors like hTERT and MGMT, provide a solid foundation for further investigation. While specific data for this compound is currently lacking, the findings presented in this guide offer a compelling rationale for evaluating its synergistic potential in combination with other anticancer drugs. Such studies will be crucial in determining the clinical utility of this compound and other novel IMPDH inhibitors in oncology.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Head-to-Head Comparison: BMS-337197 and VX-497 in IMPDH Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent inosine monophosphate dehydrogenase (IMPDH) inhibitors: BMS-337197 and VX-497 (also known as Merimepodib). This analysis is based on available experimental data to objectively evaluate their performance and mechanisms.
In the landscape of antiviral and immunosuppressive drug development, the inhibition of inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical therapeutic strategy. This enzyme plays a pivotal role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA replication. By targeting IMPDH, compounds can effectively halt the proliferation of rapidly dividing cells, including lymphocytes and viral pathogens. This guide focuses on a comparative analysis of two such inhibitors, this compound and VX-497, summarizing their biochemical potency, cellular activity, and antiviral spectrum based on published data.
Mechanism of Action and Signaling Pathway
Both this compound and VX-497 exert their therapeutic effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo purine biosynthesis pathway. This pathway is crucial for the production of guanosine monophosphate (GMP), which is subsequently converted to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). GTP is a vital building block for RNA synthesis and is also a key energy source for various cellular processes, including viral replication. By blocking IMPDH, these inhibitors deplete the intracellular pool of guanine nucleotides, thereby impeding viral replication and lymphocyte proliferation. VX-497 is characterized as a noncompetitive inhibitor of IMPDH.[1] The specific inhibitory mechanism of this compound is not as extensively detailed in the available literature but it is also classified as an IMPDH inhibitor.
Below is a diagram illustrating the central role of IMPDH in the purine biosynthesis pathway and the point of inhibition by this compound and VX-497.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and VX-497, providing a basis for comparing their potency and efficacy. It is important to note that the available data for this compound is significantly more limited than for VX-497.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 | Ki | Cell Line | Reference |
| This compound | IMPDH | Cellular Proliferation | 520 nM | Not Reported | CEM | N/A |
| VX-497 | IMPDH Type I | Enzyme Inhibition | Not Reported | 10 nM | Not Applicable | [2] |
| IMPDH Type II | Enzyme Inhibition | Not Reported | 7 nM | Not Applicable | [2] | |
| Lymphocyte Proliferation | Cellular Proliferation | ~100 nM | Not Reported | Human, mouse, rat, dog lymphocytes | N/A |
Table 2: Antiviral Activity (IC50)
| Virus | This compound | VX-497 | Cell Line | Reference |
| Hepatitis B Virus (HBV) | Not Reported | 0.38 µM | HepG2 2.2.15 | [2] |
| Hepatitis C Virus (HCV) | Not Reported | Activity suggested, specific IC50 not in primary sources | N/A | N/A |
| Human Cytomegalovirus (HCMV) | Not Reported | 0.80 µM | Not Reported | [2] |
| Herpes Simplex Virus-1 (HSV-1) | Not Reported | 6.3 µM | Not Reported | [2] |
| Respiratory Syncytial Virus (RSV) | Not Reported | 1.14 µM | Not Reported | [2] |
| Bovine Viral Diarrhea Virus (BVDV) | Not Reported | 6-19 µM | Not Reported | [1] |
| Dengue Virus | Not Reported | 6-19 µM | Not Reported | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not Reported | 6-19 µM | Not Reported | [1] |
Table 3: In Vivo Efficacy
| Compound | Model | Endpoint | ED50 | Reference |
| This compound | Not Reported | Not Reported | Not Reported | N/A |
| VX-497 | Murine primary IgM antibody response | Inhibition of antibody response | 30-35 mg/kg | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the typical experimental protocols used to evaluate IMPDH inhibitors like this compound and VX-497.
IMPDH Enzyme Inhibition Assay
A common method to determine the inhibitory constant (Ki) of a compound against purified IMPDH is a spectrophotometric assay.
-
Enzyme Source: Purified recombinant human IMPDH type I or type II.
-
Substrates: Inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
Assay Principle: The enzymatic reaction involves the oxidation of IMP to xanthosine monophosphate (XMP) with the concomitant reduction of NAD+ to NADH. The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.
-
Procedure: The enzyme is incubated with varying concentrations of the inhibitor in the presence of saturating concentrations of one substrate and varying concentrations of the other. The initial reaction rates are measured and fitted to kinetic models to determine the Ki and the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive).
Antiviral Cell-Based Assays
To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific virus, cell-based assays are employed.
-
Cell Culture: A susceptible host cell line for the virus of interest is cultured (e.g., HepG2 2.2.15 for HBV).
-
Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).
-
Treatment: Following infection, the cells are treated with a range of concentrations of the test compound (this compound or VX-497).
-
Endpoint Measurement: After a defined incubation period, the extent of viral replication is quantified. This can be done through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Viral Yield Reduction Assay: Quantifying the amount of infectious virus particles produced.
-
Reporter Gene Assay: Measuring the expression of a reporter gene engineered into the viral genome.
-
Quantitative PCR (qPCR): Measuring the amount of viral nucleic acid.
-
-
Data Analysis: The percentage of viral inhibition is plotted against the drug concentration, and the IC50 value is calculated from the dose-response curve. A cytotoxicity assay is typically run in parallel to determine the concentration at which the compound is toxic to the host cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/IC50).
Conclusion
Based on the available data, VX-497 is a well-characterized, potent, noncompetitive inhibitor of both human IMPDH isoforms with broad-spectrum antiviral activity.[1][2] Its efficacy has been demonstrated in various cell-based assays and in a murine in vivo model.[1]
The publicly available information on this compound is considerably more limited, preventing a comprehensive head-to-head comparison at this time. While it has been identified as an IMPDH inhibitor with a reported cellular potency in the nanomolar range, detailed biochemical data, such as Ki values, and a broad antiviral profile are not readily accessible.
For researchers in the field, VX-497 represents a valuable tool and a benchmark compound for the study of IMPDH inhibition. Further disclosure of experimental data for this compound would be necessary to fully assess its comparative performance and potential as a therapeutic agent. This guide will be updated as more information becomes available.
References
Independent Validation of BMS-337197's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of BMS-337197, a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), with other relevant alternative IMPDH inhibitors. Due to the limited availability of direct comparative studies in the public domain, this document summarizes existing data on this compound and the well-characterized IMPDH inhibitor, Mycophenolic Acid (MPA). Furthermore, it provides detailed experimental protocols to enable independent validation and comparison of these compounds' anti-proliferative activities.
Mechanism of Action: IMPDH Inhibition
This compound exerts its anti-proliferative effects by inhibiting IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is crucial for the synthesis of DNA and RNA, which are essential for cell proliferation. By depleting the intracellular pool of guanine nucleotides, IMPDH inhibitors can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1][2]
References
A Comparative Guide to BMS-337197 and Other Key IMPDH Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate tool compound is critical for the robust study of inosine monophosphate dehydrogenase (IMPDH). This guide provides a comprehensive comparison of BMS-337197, a potent IMPDH inhibitor, with other widely used inhibitors: mycophenolic acid (MPA), ribavirin, and tiazofurin. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate the informed selection of the most suitable compound for specific research needs in areas such as oncology, immunology, and virology.
Introduction to IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a vital role in DNA and RNA synthesis, signal transduction, and cellular proliferation.[1] Consequently, inhibitors of IMPDH are valuable tools for studying these fundamental cellular processes and have been explored as therapeutic agents for various diseases.[2]
This guide focuses on this compound, a compound identified as a potent inhibitor of IMPDH, and compares its activity with three other well-characterized IMPDH inhibitors.[3][4]
Comparative Analysis of IMPDH Inhibitors
Table 1: Comparative Inhibitory Potency of IMPDH Inhibitors
| Compound | Target | Assay Type | IC50 / Kᵢ | Reference |
| This compound | IMPDH | in vitro enzymatic assay | Data not available in public domain | [3] |
| Mycophenolic Acid (MPA) | IMPDH2 | Cell Viability Assay (MLL-fusion leukemia) | ~1-10 µM | [5] |
| Mycophenolic Acid (MPA) | IMPDH | Reversible, uncompetitive inhibitor | - | |
| Ribavirin | IMPDH (as Ribavirin-5'-monophosphate) | Competitive inhibitor | Kᵢ = 250 nM | |
| Ribavirin | Dengue Virus | Antiviral Assay | IC50 = 8 µM | |
| Ribavirin | EMCV | Antiviral Assay | IC50 = 17 µM | |
| Tiazofurin | IMPDH | Non-competitive inhibitor (as Thiazole-4-carboxamide adenine dinucleotide - TAD) | - | |
| Tiazofurin | Sarcoma 180 cells | [³H]mannose incorporation | Cytotoxic concentrations (100 µM) showed inhibition | |
| VX-497 (Merimepodib) | IMPDH | Reversible, uncompetitive inhibitor | - | |
| VX-497 (Merimepodib) | HBV | Antiviral Assay | IC50 = 380 nM | |
| VX-497 (Merimepodib) | HSV-1 | Antiviral Assay | IC50 = 6.3 µM |
Mechanism of Action
The inhibitors discussed in this guide employ different mechanisms to block IMPDH activity, which can have significant implications for their cellular effects.
-
This compound: While specific mechanistic studies are not widely published, it is classified as a potent IMPDH inhibitor.[3][4]
-
Mycophenolic Acid (MPA): MPA is a potent, selective, reversible, and uncompetitive inhibitor of IMPDH. It does not compete with the substrate IMP or the cofactor NAD+. Instead, it is believed to bind to a site distinct from the active site on the enzyme-substrate complex.
-
Ribavirin: This broad-spectrum antiviral agent is a prodrug that, once metabolized to ribavirin-5'-monophosphate, acts as a competitive inhibitor of IMPDH, competing with the natural substrate IMP.
-
Tiazofurin: Tiazofurin is also a prodrug that is intracellularly converted to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD then acts as a non-competitive inhibitor of IMPDH.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of IMPDH inhibition and the methodologies used for its study, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Role of IMPDH in the de novo purine synthesis pathway and points of inhibition.
Caption: General experimental workflows for evaluating IMPDH inhibitors.
Experimental Protocols
Biochemical IMPDH Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 2 mM DTT
-
Inosine 5'-monophosphate (IMP) solution
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of IMP, NAD+, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or solvent control)
-
IMP solution (final concentration, e.g., 200 µM)
-
NAD+ solution (final concentration, e.g., 200 µM)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add the purified IMPDH enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Cellular IMPDH Activity Assay (GTP Depletion)
This protocol describes a method to assess the effect of an IMPDH inhibitor on intracellular GTP levels.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Reagents for cell lysis (e.g., perchloric acid or methanol)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-72 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the nucleotides using a suitable method (e.g., addition of ice-cold 0.4 M perchloric acid, followed by neutralization with potassium carbonate).
-
-
Quantification of GTP:
-
Analyze the cell extracts using HPLC or LC-MS to separate and quantify the intracellular nucleotide pools, including GTP.
-
-
Data Analysis:
-
Normalize the GTP levels to the total protein concentration or cell number for each sample.
-
Determine the concentration of the inhibitor that causes a 50% reduction in intracellular GTP levels (EC50).
-
Conclusion
This compound is a potent tool compound for the study of IMPDH. While direct comparative quantitative data with other inhibitors in single studies is limited in the public domain, the available information suggests it is a valuable addition to the researcher's toolkit. The choice of an IMPDH inhibitor should be guided by the specific research question, the experimental system being used, and the desired mechanism of inhibition. Mycophenolic acid serves as a well-characterized uncompetitive inhibitor, while ribavirin and tiazofurin act as competitive and non-competitive inhibitors, respectively, after metabolic activation. The detailed protocols provided in this guide should enable researchers to effectively evaluate and utilize these compounds in their studies of guanine nucleotide metabolism and its role in health and disease.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on BMS-337197: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), with a focus on the reproducibility of published findings. Due to the limited publicly available data specifically addressing the reproducibility of this compound experiments, this guide synthesizes information from key publications and compares its activity with other well-established IMPDH inhibitors.
Overview of this compound
This compound has been identified as a small molecule inhibitor of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][2] This pathway is essential for the proliferation of cells, making IMPDH a target for anticancer and immunosuppressive therapies. The chemical formula for this compound is C26H27N5O5, with a molecular weight of 489.52 g/mol .[1]
Quantitative Data Comparison
| Compound | Target | IC50 / EC50 | Cell Line / Conditions | Reference |
| This compound | IMPDH | Data not publicly available | ||
| Mycophenolic Acid | IMPDH | EC50: 0.24 µM | Human T-lymphoblast CEM cells | [2] |
| Mizoribine | IMPDH | IC50: ~100 µM | Anti-HCV activity | [1][3] |
| Ribavirin | IMPDH (competitive inhibitor) | IC50: 44 µM | Against HBV in vitro | [4] |
Note: The absence of a publicly reported IC50 value for this compound in the primary literature limits a direct quantitative comparison. The activity of IMPDH inhibitors can vary significantly based on the assay conditions and the cell line used.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the following key publications.
Synthesis of this compound
A modified approach to the synthesis of 2-(N-aryl)-1,3-oxazoles, as applied to this compound, is detailed in the work by Dhar et al. (2002). Researchers seeking to reproduce the synthesis should refer to this publication for specific reaction conditions, reagents, and purification methods.
IMPDH Inhibition Assay (General Protocol)
While the specific assay conditions used for this compound are not detailed in the available literature, a general fluorometric or spectrophotometric assay for IMPDH inhibition can be performed as follows. Such assays are available as commercial kits.[5][6][7]
Objective: To measure the inhibitory effect of a compound on IMPDH activity.
Principle: The enzymatic activity of IMPDH is determined by measuring the rate of NADH production, which is a product of the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). The rate of NADH formation can be measured by monitoring the increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
Recombinant human IMPDH2 enzyme
-
IMPDH Assay Buffer
-
Inosine Monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Mycophenolic acid)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme and Compound Preparation: Prepare a solution of IMPDH2 enzyme in assay buffer. Prepare serial dilutions of the test compound and the positive control.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NAD+, and the test compound or control.
-
Enzyme Addition: Add the IMPDH2 enzyme to each well to initiate the pre-incubation. Incubate for a specified time at a controlled temperature.
-
Initiation of Reaction: Add the IMP substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence in kinetic mode for a defined period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Signaling Pathway and Experimental Workflow
IMPDH Inhibition and its Downstream Effects
The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the mechanism of action of IMPDH inhibitors like this compound.
Caption: Mechanism of action of this compound as an IMPDH inhibitor.
General Experimental Workflow for Evaluating an IMPDH Inhibitor
The logical flow for the evaluation of a potential IMPDH inhibitor, from initial synthesis to in vitro characterization, is depicted below.
Caption: Workflow for the evaluation of an IMPDH inhibitor.
Conclusion
While direct, peer-reviewed studies on the reproducibility of this compound data are lacking, the foundational synthetic and inhibitory characterization has been published. For researchers aiming to work with this compound, it is recommended to closely follow the synthetic procedures outlined by Dhar et al. (2002) and to perform in-house validation of its inhibitory activity against IMPDH using standardized assay protocols. Comparison with well-characterized IMPDH inhibitors such as mycophenolic acid is crucial for benchmarking its potency. The provided diagrams offer a visual representation of the compound's mechanism of action and a general workflow for its experimental evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. bmrservice.com [bmrservice.com]
- 7. LDH Assay Kit [acsu.buffalo.edu]
Benchmarking BMS-337197: A Comparative Guide to Novel IMPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inosine monophosphate dehydrogenase (IMPDH) inhibitor, BMS-337197, against a selection of novel IMPDH inhibitors. The following sections detail the biochemical potency, cellular activity, and underlying mechanisms of these compounds, supported by experimental data and protocols to aid in research and development efforts.
Introduction to IMPDH Inhibition
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, the inhibition of IMPDH presents a strategic target for therapeutic intervention in various diseases, particularly in oncology and immunology, where rapidly proliferating cells have a high demand for nucleotides. This compound is a known inhibitor of IMPDH, and this guide serves to benchmark its performance against newer compounds that have since emerged.
Comparative Efficacy of IMPDH Inhibitors
The following tables summarize the available quantitative data for this compound and a panel of novel IMPDH inhibitors. It is important to note that the data presented has been compiled from various studies, and direct head-to-head comparisons in a single experimental setting are limited. Therefore, these values should be interpreted with consideration for potential variations in assay conditions.
Table 1: Biochemical Potency Against IMPDH
| Compound | Inhibitor Type | Target | K_i_ (nM) | IC_50_ (nM) | Source |
| This compound | Not Specified | IMPDH | - | - | Data not publicly available |
| BMS-566419 | Acridone-based | IMPDH | - | 17 | [1] |
| AVN-944 (VX-944) | Non-competitive | IMPDH Isoforms | 6 - 10 | - | [2][3] |
| Mizoribine | Immunosuppressive | IMPDH | - | 100,000 (inhibition of lymphocyte proliferation) | [4] |
| Benzamide Riboside | C-nucleoside | IMPDH | - | 2,000 (cytotoxicity in K562 cells) | [5] |
Note: A dash (-) indicates where data was not available in the reviewed sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC_50_ (µM) | Source |
| AVN-944 | Various hematologic and epithelial tumor cells | 0.02 - 0.279 | [6] |
| Benzamide Riboside | K562 (human myelogenous leukemia) | 2 | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: The IMPDH pathway, the target of this compound.
Caption: Workflow for comparing IMPDH inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
IMPDH Enzymatic Assay (NAD+ Reduction Assay)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human IMPDH2
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM DTT.[2]
-
Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide Adenine Dinucleotide (NAD+).
-
Test inhibitors (this compound and novel inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the Reaction Buffer and the desired concentration of purified IMPDH enzyme.
-
Add the test inhibitors at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the reaction by adding the substrates (e.g., 1 mM IMP and 2.5 mM NAD+ final concentrations).[2]
-
Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for a set period (e.g., 2 minutes), taking readings at regular intervals.[2]
-
Calculate the initial reaction velocity (rate of NADH formation) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.[7]
Materials:
-
Cancer cell lines of interest (e.g., K562).
-
Complete cell culture medium.
-
Test inhibitors (this compound and novel inhibitors).
-
MTS reagent containing phenazine ethosulfate (PES).
-
96-well tissue culture plates.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS solution to each well.[7]
-
Incubate for 1 to 4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Intracellular GTP Quantification (HPLC-based Method)
This method allows for the direct measurement of intracellular guanosine triphosphate (GTP) levels, providing a direct assessment of the inhibitor's impact on the target pathway.
Materials:
-
Cell culture and treatment reagents as described above.
-
Perchloric acid (PCA) for cell lysis and nucleotide extraction.
-
Potassium carbonate (K2CO3) for neutralization.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ion-pair reversed-phase).[3][4]
-
Mobile phase buffers.
-
GTP standard for calibration.
Procedure:
-
Culture and treat cells with the IMPDH inhibitors as for the proliferation assay.
-
Harvest the cells and lyse them with ice-cold PCA to precipitate proteins and extract nucleotides.
-
Neutralize the extracts with K2CO3.
-
Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.
-
Analyze the extracts by HPLC. The separation of nucleotides is typically achieved using an ion-pair reversed-phase column.[3][4]
-
Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.
-
Normalize the GTP levels to the total protein concentration or cell number for each sample.
Conclusion
This guide provides a foundational comparison of this compound with emerging IMPDH inhibitors. While direct comparative data is sparse, the provided information on biochemical potency and cellular activity, along with standardized experimental protocols, offers a valuable resource for researchers in the field. The continued investigation and direct benchmarking of these compounds will be crucial for the development of next-generation therapies targeting IMPDH.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. broadpharm.com [broadpharm.com]
Unveiling the Antagonistic Landscape of BMS-337197: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), plays a crucial role in the de novo synthesis of guanine nucleotides. While its therapeutic potential is under investigation, understanding its interactions with other compounds is paramount for safe and effective combination therapies. This guide provides a comprehensive overview of known and potential antagonistic interactions of this compound, drawing comparisons with the well-characterized IMPDH inhibitor, mycophenolic acid (MPA), to infer its interaction profile.
Key Antagonistic Interactions of IMPDH Inhibitors
Direct experimental data on the antagonistic interactions of this compound remains limited in publicly available literature. However, by examining the established interactions of other IMPDH inhibitors, particularly mycophenolic acid (MPA), we can anticipate potential antagonisms for this compound. The primary mechanisms of antagonism involve alterations in pharmacokinetics and pharmacodynamics.
Pharmacokinetic Antagonism: The Case of Cyclosporine and Corticosteroids
The immunosuppressant cyclosporine has been shown to significantly reduce the exposure of MPA. This interaction is not due to a direct chemical antagonism but rather a complex pharmacokinetic interplay. Cyclosporine inhibits the multidrug resistance-associated protein 2 (MRP-2), a transporter responsible for the biliary excretion of MPA's inactive metabolite, MPA glucuronide (MPAG).[1] This inhibition disrupts the enterohepatic recirculation of MPAG, which would otherwise be deconjugated back to active MPA in the gut, leading to a 30-50% reduction in the overall MPA area under the curve (AUC).[2][3] Given that this compound likely undergoes similar metabolic pathways, a comparable antagonistic interaction with cyclosporine is plausible.
Corticosteroids represent another class of drugs that can antagonize the effects of IMPDH inhibitors through a pharmacokinetic mechanism. Studies have demonstrated that corticosteroids can induce the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for the glucuronidation of MPA.[4][5][6][7][8] This enhanced metabolism leads to a more rapid clearance of the active drug, thereby reducing its bioavailability and immunosuppressive effect.
Pharmacodynamic Antagonism: The Role of Intracellular GTP
A fundamental antagonistic interaction at the pharmacodynamic level involves the intracellular concentration of guanosine triphosphate (GTP) . IMPDH inhibitors exert their effect by depleting the intracellular pool of GTP.[9][10][11] However, elevated levels of intracellular GTP can counteract the inhibitory effect of MPA on IMPDH.[12] Mechanistically, GTP has been shown to bind to IMPDH and reverse the conformational changes induced by MPA, thereby restoring the enzyme's activity.[12] This suggests that co-administration of agents that increase intracellular GTP levels could antagonize the therapeutic efficacy of this compound.
Quantitative Data on Antagonistic Interactions
The following table summarizes the quantitative impact of antagonistic interactions observed with mycophenolic acid, which may serve as a reference for potential interactions with this compound.
| Interacting Compound | Effect on IMPDH Inhibitor (MPA) | Quantitative Change | Reference |
| Cyclosporine | Decreased bioavailability | 30-50% reduction in AUC | [2][3] |
| Corticosteroids | Decreased bioavailability | Variable, depends on dose and duration | [4][5] |
| Guanosine Triphosphate (GTP) | Reversal of enzyme inhibition | Concentration-dependent | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug interactions. Below are representative experimental protocols for investigating the antagonistic interactions of IMPDH inhibitors.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on IMPDH activity and assess potential antagonism.
Methodology:
-
Recombinant human IMPDH2 is purified.
-
The enzyme is incubated with its substrate, inosine monophosphate (IMP), and the cofactor NAD+.
-
The test compound (e.g., this compound) is added at various concentrations.
-
To test for antagonism, a potential antagonist (e.g., GTP) is added to the reaction mixture.
-
The rate of NADH formation, a product of the enzymatic reaction, is measured spectrophotometrically at 340 nm.
-
The IC50 (half-maximal inhibitory concentration) is calculated to quantify the potency of the inhibitor in the absence and presence of the antagonist.
Cellular Proliferation Assay
Objective: To evaluate the cytostatic effect of an IMPDH inhibitor and its antagonism by other compounds in a cellular context.
Methodology:
-
A cell line dependent on de novo purine synthesis (e.g., human lymphocytes) is cultured.
-
Cells are treated with the IMPDH inhibitor (e.g., this compound) at various concentrations.
-
A potential antagonist is co-incubated with the inhibitor.
-
Cell proliferation is assessed after a defined period (e.g., 72 hours) using methods such as MTT assay or direct cell counting.
-
The EC50 (half-maximal effective concentration) for the inhibition of proliferation is determined.
Pharmacokinetic Study in Animal Models
Objective: To investigate the in vivo effect of a co-administered drug on the pharmacokinetics of an IMPDH inhibitor.
Methodology:
-
An appropriate animal model (e.g., rats or non-human primates) is used.
-
One group receives the IMPDH inhibitor (e.g., this compound) alone, while another group receives the inhibitor in combination with the potential interacting drug (e.g., cyclosporine).
-
Blood samples are collected at multiple time points after drug administration.
-
The plasma concentrations of the IMPDH inhibitor and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as AUC, Cmax, and clearance are calculated and compared between the two groups to assess the extent of the interaction.
Visualizing the Pathways and Interactions
To further elucidate the mechanisms of antagonism, the following diagrams illustrate the relevant signaling pathway and the logical relationship of the interactions.
Caption: The signaling pathway of de novo guanine nucleotide synthesis and the inhibitory action of this compound on IMPDH.
Caption: Logical relationship of pharmacokinetic and pharmacodynamic antagonistic interactions with this compound.
Conclusion
While direct evidence for antagonistic interactions of this compound is not yet widely available, the well-documented interactions of the analogous IMPDH inhibitor, mycophenolic acid, provide a strong basis for predicting its behavior. The primary antagonistic concerns lie with co-administered drugs that can alter its pharmacokinetic profile, such as cyclosporine and corticosteroids, and endogenous factors like intracellular GTP levels that can modulate its pharmacodynamic effect. Researchers and clinicians should exercise caution and consider therapeutic drug monitoring when co-administering this compound with compounds known to interact with MPA. Further dedicated studies are warranted to definitively characterize the antagonistic interaction profile of this compound.
References
- 1. Cyclosporine interacts with mycophenolic acid by inhibiting the multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolate and Cyclosporine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 3. drugs.com [drugs.com]
- 4. Glucocorticoids interfere with mycophenolate mofetil bioavailability in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Corticosteroid Treatment on Mycophenolic Acid Exposure in Renal Transplant Patients—Results From the SAILOR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others [frontiersin.org]
- 8. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTP depletion induced by IMP dehydrogenase inhibitors blocks RNA-primed DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 11. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the interaction of inosine monophosphate dehydrogenase with mycophenolic Acid by GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Dance of Inhibition: A Comparative Guide to IMPDH Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a drug candidate is paramount. This guide provides a comparative analysis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, with a focus on confirming the uncompetitive inhibition mechanism, using Mycophenolic Acid (MPA) as a prime example, and contrasting it with the competitive inhibitor Ribavirin.
In the intricate ballet of cellular metabolism, enzymes play the role of choreographers, dictating the pace and direction of biochemical reactions. Inosine monophosphate dehydrogenase (IMPDH) is one such critical enzyme, serving as the rate-limiting step in the de novo biosynthesis of guanine nucleotides. Its essential role in DNA and RNA synthesis makes it a compelling target for therapeutic intervention in oncology, immunology, and virology. A variety of small molecules have been developed to inhibit IMPDH, each with a distinct mechanism of action that influences its therapeutic profile.
This guide delves into the uncompetitive inhibition mechanism, a less common but therapeutically significant mode of enzyme inhibition. We will explore the experimental data that underpins this mechanism, contrasting it with competitive inhibition, and provide detailed protocols for the key experiments used to elucidate these molecular interactions.
The Competitors: A Tale of Two Inhibition Mechanisms
The interaction between an inhibitor and an enzyme can be broadly categorized into several types, with competitive and uncompetitive inhibition being two key examples.
-
Competitive Inhibition: In this scenario, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. The inhibitor's effectiveness can be overcome by increasing the substrate concentration.
-
Uncompetitive Inhibition: This mechanism is more nuanced. The inhibitor does not bind to the free enzyme but instead binds exclusively to the enzyme-substrate (ES) complex. This mode of inhibition becomes more potent as the substrate concentration increases.
Mycophenolic acid (MPA) is a well-established immunosuppressant that exhibits uncompetitive inhibition of IMPDH.[1][2] In contrast, the antiviral drug Ribavirin (in its phosphorylated active form) acts as a competitive inhibitor of IMPDH.[3][4]
Data at a Glance: Comparing Kinetic Parameters
Enzyme kinetic studies are crucial for determining the mechanism of inhibition. The key parameters, Michaelis constant (K_m) and maximum velocity (V_max), are altered in distinct ways by different types of inhibitors. The inhibition constant (K_i) quantifies the potency of the inhibitor.
| Inhibitor | Target | Mechanism of Action | Effect on K_m | Effect on V_max | K_i (approx.) |
| Mycophenolic Acid (MPA) | IMPDH | Uncompetitive | Decreases | Decreases | Varies by study |
| Ribavirin (monophosphate) | IMPDH | Competitive | Increases | Unchanged | ~250 nM[3][4] |
Table 1: Comparison of Kinetic Parameters for IMPDH Inhibitors. This table summarizes the distinct effects of uncompetitive and competitive inhibitors on the kinetic parameters of IMPDH.
Visualizing the Mechanisms
To better understand these complex interactions, we can visualize the signaling pathways and experimental workflows using Graphviz.
Figure 1: Uncompetitive vs. Competitive Inhibition of IMPDH.
Experimental Confirmation: The Lineweaver-Burk Plot
A common method to experimentally determine the mechanism of enzyme inhibition is through the analysis of Lineweaver-Burk plots. This graphical method linearizes the Michaelis-Menten equation, allowing for a clear visual distinction between different inhibition types.
-
Competitive Inhibition: Lines for different inhibitor concentrations intersect on the y-axis.
-
Uncompetitive Inhibition: Lines for different inhibitor concentrations are parallel.
-
Non-competitive Inhibition: Lines for different inhibitor concentrations intersect on the x-axis.
Figure 2: Expected Lineweaver-Burk Plots.
Experimental Protocols
To confirm the inhibition mechanism of a compound like BMS-337197, a robust and well-defined experimental protocol is essential. Below are detailed methodologies for conducting an IMPDH inhibition assay.
IMPDH Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[5]
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM DTT
-
Substrate solution: Inosine-5'-monophosphate (IMP)
-
Cofactor solution: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound) and control inhibitors (MPA, Ribavirin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Enzyme Preparation: Dilute the purified IMPDH2 enzyme to the desired concentration in cold Assay Buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, a fixed concentration of NAD+, and varying concentrations of the substrate IMP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and control inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Setup:
-
To the wells of the 96-well plate, add a small volume of the diluted inhibitor or vehicle control (DMSO).
-
Add the enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the reaction mixture containing IMP and NAD+ to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve for each substrate and inhibitor concentration.
-
Construct a Michaelis-Menten plot (V_0 vs. [IMP]) and a Lineweaver-Burk plot (1/V_0 vs. 1/[IMP]) for each inhibitor concentration.
-
Determine the apparent K_m and V_max values from the Lineweaver-Burk plot.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition.
-
Experimental Workflow Visualization
Figure 3: Workflow for IMPDH Inhibition Assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-337197: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-337197 are paramount to ensuring laboratory safety and environmental protection. this compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis.[1][2] Due to its potential anticancer activity and biological potency, meticulous disposal procedures are essential.[3] This guide provides a procedural framework for the safe disposal of this compound, incorporating best practices for handling bioactive research chemicals.
Understanding the Compound: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent IMPDH inhibitor necessitates cautious handling.[1][3][4] IMPDH inhibitors can affect rapidly dividing cells and may have immunosuppressive or cytotoxic effects.[1] Therefore, it is crucial to assume the compound is hazardous and requires appropriate personal protective equipment (PPE) and containment.
Key Handling Procedures:
-
Engineering Controls: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact.
-
-
Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated. A common and effective method is to use a 10% bleach solution followed by a water rinse, or another appropriate laboratory disinfectant/deactivating agent.
Disposal Procedures for this compound Waste
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations for chemical and hazardous waste. The following steps provide a general guideline; however, always consult and adhere to your institution's specific waste disposal protocols.
Waste Segregation
Proper segregation of waste at the source is critical to ensure safe and compliant disposal. A typical waste segregation workflow is outlined below.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all non-sharp, solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) in a designated, clearly labeled hazardous waste container.
-
The container should be lined with a chemically resistant bag.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental media) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams. If this compound is dissolved in a solvent, the waste should be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated).
-
The container must be kept securely capped.
-
-
Sharps Waste:
-
Dispose of any sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes) directly into an approved, puncture-resistant sharps container.
-
Do not overfill sharps containers.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic, until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
In the event of a spill or exposure, follow your institution's established emergency protocols.
| Emergency Scenario | Immediate Action |
| Spill | 1. Alert others in the area. 2. Evacuate if the spill is large or in a poorly ventilated area. 3. If safe to do so, contain the spill using appropriate absorbent materials. 4. Wear appropriate PPE for cleanup. 5. Decontaminate the area thoroughly. 6. Collect all cleanup materials as hazardous waste. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. Seek immediate medical attention. |
Logical Framework for Disposal Decisions
The decision-making process for the disposal of a research compound like this compound should follow a logical progression, prioritizing safety and compliance.
Caption: Decision-making flowchart for chemical disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and EHS department for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
